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  • Product: 2-Chloro-6-methoxypyridin-3-OL

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Versatile Pyridine Building Block

An In-depth Technical Guide to 2-Chloro-6-methoxypyridin-3-ol: Synthesis, Properties, and Medicinal Chemistry Applications In the landscape of medicinal chemistry and drug discovery, functionalized heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-6-methoxypyridin-3-ol: Synthesis, Properties, and Medicinal Chemistry Applications

In the landscape of medicinal chemistry and drug discovery, functionalized heterocyclic scaffolds are the cornerstones of innovation. Among these, the pyridine ring system is particularly prominent due to its presence in numerous pharmaceuticals and its capacity for diverse chemical modifications. This guide focuses on a specific, highly functionalized derivative: 2-Chloro-6-methoxypyridin-3-ol .

This molecule, featuring a trifecta of synthetically valuable functional groups—a halogen, a methoxy ether, and a hydroxyl group—represents a potentially powerful building block for constructing complex molecular architectures. The chloro group provides a handle for cross-coupling reactions, the methoxy group modulates electronic properties and can serve as a masked pyridone, and the phenolic hydroxyl group is a key pharmacophoric element and a site for further derivatization.

While direct literature on 2-Chloro-6-methoxypyridin-3-ol is sparse, this guide will provide a comprehensive technical overview by synthesizing data from closely related analogues and established chemical principles. We will explore its core chemical identity, propose a robust and logical synthetic pathway grounded in proven methodologies, and discuss its potential applications for professionals in drug development.

Core Chemical Identity and Physicochemical Properties

Establishing the fundamental identifiers of a molecule is the first step in any rigorous scientific exploration. As this compound is not widely cataloged, its identifiers have been generated based on its chemical structure.

PropertyValue
IUPAC Name 2-Chloro-6-methoxypyridin-3-ol
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
Canonical SMILES COc1nc(Cl)c(O)cc1
InChI InChI=1S/C6H6ClNO2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3
InChIKey POJWUDADGALRQD-UHFFFAOYSA-N

Expert Insights on Predicted Properties:

  • Acidity: The pyridin-3-ol moiety is expected to be weakly acidic, similar to phenol, with a pKa in the range of 8-10. This allows it to act as a hydrogen bond donor under physiological conditions.

  • Lipophilicity: The presence of both a hydrophilic hydroxyl group and lipophilic chloro and methoxy groups results in a balanced character. The calculated logP is likely to be in a range suitable for drug candidates, allowing for membrane permeability without excessive lipophilicity.

  • Reactivity: The molecule possesses three distinct reactive centers. The hydroxyl group can be alkylated or acylated, the chloro group can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the pyridine ring itself can undergo further electrophilic or nucleophilic substitution, albeit influenced by the existing substituents.

Proposed Synthesis and Mechanistic Rationale

A reliable and scalable synthesis is paramount for the practical application of any chemical building block. Based on established pyridine chemistry, we propose a robust three-step synthesis starting from the commercially available 2-Chloro-6-methoxypyridine. This pathway is logical, high-yielding, and relies on well-understood transformations.

The chosen route leverages the directing effects of the substituents on the pyridine ring. The methoxy group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. Together, they strongly activate the ring for electrophilic substitution and direct incoming electrophiles to the C3 and C5 positions.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Diazotization & Hydrolysis Start 2-Chloro-6-methoxypyridine Step1_Product 2-Chloro-6-methoxy-3-nitropyridine Start->Step1_Product HNO₃ / H₂SO₄ Step2_Product 3-Amino-2-chloro-6-methoxypyridine Step1_Product->Step2_Product SnCl₂·2H₂O / HCl or H₂, Pd/C Final_Product 2-Chloro-6-methoxypyridin-3-ol Step2_Product->Final_Product 1. NaNO₂, H₂SO₄ (aq) 2. H₂O, Δ

Caption: Proposed three-step synthesis of 2-Chloro-6-methoxypyridin-3-ol.

Mechanistic Justification:
  • Nitration: The first step involves the electrophilic nitration of 2-chloro-6-methoxypyridine. This reaction is well-documented and proceeds with high regioselectivity to yield 2-chloro-6-methoxy-3-nitropyridine[1]. The strong acid medium generates the nitronium ion (NO₂⁺), which is attacked by the electron-rich pyridine ring, primarily at the C3 position due to the directing influence of the methoxy and chloro substituents.

  • Reduction: The nitro group of the intermediate is a versatile precursor to an amine. Standard reduction conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon, are highly effective for this transformation. This step is a cornerstone of aromatic chemistry and is expected to proceed in high yield.

  • Diazotization and Hydrolysis: The final conversion of the amino group to a hydroxyl group is achieved via the Sandmeyer reaction. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is unstable and, upon gentle heating in aqueous solution, readily loses nitrogen gas (N₂) to form a pyridyl cation, which is then trapped by water to yield the final product, 2-chloro-6-methoxypyridin-3-ol.

This synthetic sequence is not only chemically sound but also strategically advantageous, as the intermediates are stable and the reagents are common and cost-effective.

Detailed (Hypothetical) Experimental Protocol

To ensure this guide is of practical value, the following section details a hypothetical, step-by-step protocol for the synthesis outlined above. This protocol is based on standard procedures found in chemical literature, such as Organic Syntheses[2].

Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine[1][3]
  • Reagents & Setup:

    • 2-Chloro-6-methoxypyridine (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • A three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Procedure:

    • Cool the sulfuric acid in the reaction flask to 0°C using an ice-salt bath.

    • Slowly add 2-chloro-6-methoxypyridine to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10°C.

    • Once addition is complete, add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

    • After the addition of nitric acid, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Purification:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • A yellow precipitate of 2-chloro-6-methoxy-3-nitropyridine will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 3-Amino-2-chloro-6-methoxypyridine
  • Reagents & Setup:

    • 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Suspend the nitro-pyridine in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl to the suspension.

    • Heat the mixture to reflux (approx. 70-80°C) and stir for 2-3 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous solution in an ice bath and basify by slowly adding a concentrated NaOH solution until the pH is >10. The tin salts will precipitate.

    • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify the product by flash column chromatography on silica gel.

Step 3: Synthesis of 2-Chloro-6-methoxypyridin-3-ol
  • Reagents & Setup:

    • 3-Amino-2-chloro-6-methoxypyridine (1.0 eq)

    • Sulfuric Acid (H₂SO₄), dilute aqueous solution (e.g., 10%)

    • Sodium Nitrite (NaNO₂), aqueous solution

  • Procedure:

    • Dissolve the amine in the dilute sulfuric acid solution in a beaker, cooling to 0-5°C in an ice-salt bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • To hydrolyze the diazonium salt, gently warm the solution to 40-50°C. Effervescence (evolution of N₂ gas) will be observed.

    • Continue warming and stirring until the gas evolution ceases.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product from the aqueous solution using ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography or recrystallization to afford pure 2-Chloro-6-methoxypyridin-3-ol.

Relevance and Application in Drug Discovery

The strategic placement of chloro, methoxy, and hydroxyl groups on a pyridine scaffold makes 2-Chloro-6-methoxypyridin-3-ol a molecule of significant interest for medicinal chemists.

  • The Pyridinol Core: This motif is a known "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets through hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can be both a donor and an acceptor.

  • Role of the Chloro Group: Halogens, particularly chlorine, are frequently used to enhance binding affinity and modulate pharmacokinetic properties. Chlorine can participate in halogen bonding—a specific, non-covalent interaction with electron-dense atoms like oxygen or nitrogen in a protein's active site. It also increases lipophilicity, which can improve cell membrane permeability.

  • Role of the Methoxy Group: The methoxy group is a versatile modulator. It is a weak hydrogen bond acceptor and can influence the conformation of a molecule. In synthetic contexts, a methoxypyridine can serve as a stable precursor to a pyridone, which can be unmasked in later steps to reveal a different pharmacophoric profile[3]. This dual nature makes it a powerful tool for structure-activity relationship (SAR) studies.

By combining these three features, 2-Chloro-6-methoxypyridin-3-ol serves as a rich platform for generating libraries of compounds for screening against various therapeutic targets, from kinases to G-protein coupled receptors.

Conclusion

2-Chloro-6-methoxypyridin-3-ol, while not a widely commercialized compound, holds considerable potential as a sophisticated building block for drug discovery and chemical synthesis. This guide has established its core chemical identity, proposed a robust and well-rationalized synthetic route based on proven chemical transformations, and provided a detailed, actionable experimental protocol. By understanding the interplay of its functional groups, researchers can leverage this molecule to probe complex biological systems and develop novel therapeutics. Its value lies not in its current availability, but in the vast chemical space it unlocks for the discerning synthetic and medicinal chemist.

References

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Organic Syntheses. General Procedures. Available at: [Link]

  • Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 2-Chloro-6-methoxypyridin-3-ol

This guide details the solubility profile, solvent selection criteria, and experimental handling of 2-Chloro-6-methoxypyridin-3-ol .[1] It is designed for medicinal chemists and process engineers requiring precise contro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection criteria, and experimental handling of 2-Chloro-6-methoxypyridin-3-ol .[1] It is designed for medicinal chemists and process engineers requiring precise control over reaction media and purification workflows.

[1]

Executive Summary

2-Chloro-6-methoxypyridin-3-ol is a functionalized pyridine derivative characterized by a delicate balance of lipophilicity (chloro-, methoxy- substituents) and polarity (hydroxyl group, pyridine nitrogen).[1] Its solubility behavior is governed by the acidity of the phenolic hydroxyl group (pKₐ ~7.5–8.5) and the electron-withdrawing nature of the 2-chloro substituent.[1]

  • Primary Solvents (High Solubility): DMSO, DMF, DMAc (Polar Aprotic).[1]

  • Process Solvents (Moderate Solubility): Ethyl Acetate, DCM, THF, Methanol.[1]

  • Antisolvents (Low Solubility): Hexanes, Heptane, Water (neutral pH).[1]

  • pH-Dependent Solubility: Soluble in aqueous alkaline media (pH > 10) due to phenoxide formation.[1]

Physicochemical Drivers of Solubility

Understanding the molecular architecture is critical for predicting solvent interactions where empirical data is absent.

FeatureStructural MoietyEffect on Solubility
H-Bond Donor 3-Hydroxyl (-OH)Increases solubility in polar protic solvents (MeOH, EtOH) and accepts H-bonds from DMSO/DMF.[1]
Lipophilicity 2-Chloro (-Cl)Enhances solubility in chlorinated solvents (DCM, Chloroform) and reduces water solubility.[1]
H-Bond Acceptor 6-Methoxy (-OMe)Provides a dipole for interaction with polar solvents; limits solubility in strict hydrocarbons (Hexane).[1]
Acidity 3-OH + Pyridine RingThe 2-Cl group is electron-withdrawing, increasing the acidity of the 3-OH compared to unsubstituted pyridin-3-ol.[1] This facilitates dissolution in basic aqueous media.[1]

Solubility Landscape & Solvent Tier List

Tier 1: High Solubility (Reaction Media)

Best for: Nucleophilic substitutions (SₙAr), Cross-couplings (Suzuki/Buchwald), and stock solutions.[1]

  • DMSO (Dimethyl Sulfoxide): The gold standard for this compound.[1] Dissolves >100 mg/mL.[1] Ideal for biological assays and high-temperature reactions.[1]

  • DMF (Dimethylformamide): Excellent solubilizer.[1] Preferred for reactions involving strong bases (e.g., alkylation of the -OH) where DMSO might react.[1]

  • DMAc (Dimethylacetamide): Alternative to DMF, often used in process chemistry to avoid potential nitrosamine formation associated with DMF.[1]

Tier 2: Moderate Solubility (Work-up & Processing)

Best for: Extractions, chromatography, and crystallization.[1]

  • Ethyl Acetate (EtOAc): Moderate solubility.[1] The compound may require heating to fully dissolve high concentrations. Key solvent for liquid-liquid extraction from acidified aqueous layers.[1]

  • DCM (Dichloromethane): Good solubility due to the "like-dissolves-like" interaction with the chloro-substituent.[1] Standard solvent for column chromatography loading.[1]

  • Methanol/Ethanol: Good solubility, but caution is advised during acid-catalyzed reactions as the 6-methoxy group or the 3-OH could participate in transesterification or solvolysis side reactions under extreme conditions.[1]

Tier 3: Low Solubility (Antisolvents)

Best for: Precipitation and recrystallization.[1]

  • Hexanes / Heptane: The compound is largely insoluble. Adding heptane to an EtOAc solution is the primary method for inducing crystallization.

  • Water (Neutral/Acidic): Poor solubility.[1] The lipophilic Cl and OMe groups dominate the neutral molecule.

  • Diethyl Ether: Low to moderate solubility; often used to wash crude solids to remove non-polar impurities.

Experimental Protocols

Protocol A: Solubility Screening Workflow

Use this protocol to determine the precise solubility limit for your specific batch.

SolubilityScreening Start Start: 10 mg Compound SolventAdd Add 100 µL Solvent Start->SolventAdd Vortex Vortex & Sonicate (5 mins) SolventAdd->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? (Solubility > 100 mg/mL) Check->Dissolved Yes NotDissolved Cloudy/Solid? Check->NotDissolved No AddMore Add +100 µL Solvent NotDissolved->AddMore If still solid Heat Heat to 40°C NotDissolved->Heat Heat->Check

Caption: Step-by-step gravimetric solubility screening workflow.

Protocol B: Recrystallization (Purification)

Target: Removal of non-polar impurities and baseline tars.[1]

  • Dissolution: Dissolve the crude 2-Chloro-6-methoxypyridin-3-ol in the minimum amount of hot Ethyl Acetate (approx. 5–10 mL per gram) at 60°C.

  • Filtration: If insoluble particulates remain (salts/catalyst), filter hot through a Celite pad.[1]

  • Antisolvent Addition: While maintaining agitation, slowly add hot Heptane dropwise until a persistent turbidity is observed (Cloud Point).[1]

  • Re-dissolution: Add a few drops of hot Ethyl Acetate to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.

  • Collection: Filter the off-white crystals and wash with cold 10% EtOAc/Heptane.

Protocol C: pH-Swing Extraction

Target: Isolation from reaction mixtures.[1]

  • Basify: Adjust the reaction mixture to pH > 12 using 1M NaOH. The compound forms the sodium salt (soluble in water).

  • Wash: Extract the aqueous layer with Diethyl Ether or Toluene to remove non-acidic impurities (starting materials lacking the phenol). Discard organics.

  • Acidify: Cool the aqueous layer and acidify to pH ~4–5 using 1M HCl. The neutral 2-Chloro-6-methoxypyridin-3-ol will precipitate or oil out.[1]

  • Extract: Extract the cloudy aqueous mixture with DCM (3x).

  • Dry: Dry combined organics over Na₂SO₄ and concentrate.

Implications for Drug Development

Reaction Solvent Selection Logic

The choice of solvent dictates the reaction pathway and rate.

SolventSelection Reaction Reaction Type SNAr Nucleophilic Substitution (e.g., displacing Cl) Reaction->SNAr Coupling Suzuki/Buchwald (C-C or C-N bond) Reaction->Coupling Alkylation O-Alkylation (Ether formation) Reaction->Alkylation DMF Use: DMF or NMP (High T, promotes SNAr) SNAr->DMF Dioxane Use: 1,4-Dioxane/Water (Standard for Pd cat.) Coupling->Dioxane Acetone Use: Acetone or MeCN (With K2CO3 base) Alkylation->Acetone

Caption: Decision tree for selecting the optimal solvent based on the intended chemical transformation.

Stability Warning
  • Chlorinated Solvents: Avoid prolonged storage in Chloroform/DCM if the solvent is not stabilized (acidic impurities can protonate the pyridine nitrogen).

  • Alcohols: In the presence of strong Lewis acids, the 6-methoxy group can undergo demethylation to the pyridone.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2795029, 2-Chloro-6-methoxy-3-nitropyridine. (Precursor Data). Retrieved from [Link]

  • Mettler Toledo. (2020).[1] Recrystallization Guide: Solvents and Methods. Retrieved from [Link][1]

  • Organic Syntheses. (2010). Preparation of Functionalized Pyridines. Org. Synth. 2010, 87, 161.[1] Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling: 2-Chloro-6-methoxypyridin-3-ol

The following technical guide provides an in-depth physicochemical characterization of 2-Chloro-6-methoxypyridin-3-ol . As direct experimental data for this specific regioisomer is often proprietary or sparse in public r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical characterization of 2-Chloro-6-methoxypyridin-3-ol . As direct experimental data for this specific regioisomer is often proprietary or sparse in public repositories, this analysis synthesizes high-fidelity Structure-Activity Relationship (SAR) principles, fragment-based prediction models, and standard experimental protocols used in pharmaceutical development.

Executive Summary

2-Chloro-6-methoxypyridin-3-ol represents a specialized scaffold in medicinal chemistry, often utilized as a core fragment for kinase inhibitors or allosteric modulators. Its physicochemical profile is defined by a delicate balance between the lipophilic chlorine and methoxy substituents and the amphoteric nature of the hydroxypyridine core.

  • Predicted LogP: ~1.6 ± 0.3 (Moderately Lipophilic)

  • Predicted pKa (OH): ~7.2 – 7.8 (Weakly Acidic)

  • Dominant Species at pH 7.4: Neutral / Partially Ionized Anion mixture

  • Key Challenge: Determining the distribution coefficient (logD) accurately due to the ionization of the 3-hydroxyl group near physiological pH.

Molecular Architecture & Electronic Basis

Structural Analysis

The molecule consists of a pyridine ring substituted at three positions. The interplay between these substituents dictates its solvation behavior and receptor binding affinity.

  • Pyridine Core: Electron-deficient aromatic system.

  • 2-Chloro Group: Acts as a lipophilic anchor. Being ortho to the 3-hydroxyl group, it exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the hydroxyl proton.

  • 6-Methoxy Group: Provides lipophilicity and acts as a hydrogen bond acceptor. Electronically, it is a resonance donor (+R).

  • 3-Hydroxyl Group: The primary polar handle. Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (keto-tautomers), 3-hydroxypyridines cannot tautomerize to a neutral keto form . They exist in equilibrium between the neutral enol and the zwitterionic form, though the electron-withdrawing 2-Cl and 6-OMe groups strongly disfavor the zwitterion, stabilizing the neutral species.

Electronic "Push-Pull" Map

The following diagram illustrates the electronic vectors influencing the molecule's polarity and pKa.

G Core Pyridine Ring (Electron Deficient) OH 3-Hydroxyl (H-Bond Donor) (Acidic Center) Core->OH pKa Modulation Cl 2-Chloro (-I Inductive) (Hydrophobic) Cl->Core Deactivates Ring Cl->OH Ortho Effect (Increases Acidity) OMe 6-Methoxy (+R Resonance) (Hydrophobic) OMe->Core Activates C3/C5 OMe->OH Para-relationship (Electron Density Push)

Figure 1: Electronic vector map showing the inductive (-I) and resonance (+R) effects governing the acidity and lipophilicity of the scaffold.

Hydrophobicity Metrics: LogP vs. LogD

Understanding the distinction between the partition coefficient (logP ) and the distribution coefficient (logD ) is critical for this ionizable molecule.

Predicted LogP (Neutral Species)

Based on fragmental additivity models (ClogP), the intrinsic lipophilicity is calculated as follows:

  • Pyridine Base: +0.65

  • 2-Cl Substituent: +0.71

  • 6-OMe Substituent: +0.05 (approx.[1] aryl ether)

  • 3-OH Substituent: -0.67

  • Ortho Correction (Cl-OH): +0.40 (Intramolecular shielding/H-bonding masking polarity)

  • Total Estimated LogP: ~1.14 – 1.60

Predicted pKa and LogD

The 3-hydroxyl group is the primary ionization center.

  • Base Phenol pKa: 9.95

  • Pyridine Ring Effect: ~ -1.2 units (acidifying)

  • 2-Cl Effect (-I): ~ -1.5 units (acidifying)

  • 6-OMe Effect (+R): ~ +0.5 units (destabilizing anion via electron donation to C3)

  • Estimated pKa: ~7.2 – 7.8

Implication: At physiological pH (7.4), the molecule exists as a mixture of neutral (50-60%) and anionic (40-50%) species.

  • LogD (7.4): Will be lower than LogP, likely in the range of 0.8 – 1.2 . This is an ideal range for oral bioavailability (Lipinski's Rule of 5) and membrane permeability.

Experimental Determination Protocols

To validate these predictions, the following self-validating experimental workflows are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to calculate LogD from LogP.

  • Preparation: Dissolve 1-2 mg of compound in 0.1 M KCl (ionic strength adjustor). If insoluble, use a co-solvent (Methanol < 20%) and extrapolate to 0% organic modifier (Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate with 0.1 M KOH under inert gas (Argon) to prevent carbonate formation.

  • Data Analysis: Use the Bjerrum difference plot to identify the equivalence point. The inflection point represents the pKa.

Protocol B: Lipophilicity by Shake-Flask (Gold Standard)

Objective: Measure thermodynamic LogP/LogD.

Reagents:

  • Phase 1: 1-Octanol (saturated with phosphate buffer).

  • Phase 2: Phosphate Buffer pH 7.4 (saturated with octanol).

Workflow:

  • Equilibration: Pre-saturate both phases for 24 hours.

  • Dissolution: Dissolve compound in the octanol phase (Stock A). Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix Stock A with Buffer in specific ratios (1:1, 1:2, 2:1) in glass vials.

  • Agitation: Shake for 60 minutes at 25°C; Centrifuge to separate phases.

  • Quantification: Measure UV absorbance of the octanol layer (

    
    ).
    
  • Calculation:

    
    
    
Protocol C: High-Throughput LogD (RP-HPLC)

Objective: Rapid estimation using retention time on a hydrophobic stationary phase.

HPLC_Protocol Start Start: Sample Preparation (10mM in DMSO) Col Column Selection C18 Reverse Phase (End-capped) Start->Col MobPhase Mobile Phase Gradient Buffer (pH 7.4) / MeOH Col->MobPhase Run Run Standards (Known LogD compounds) MobPhase->Run Calib Generate Calibration Curve LogD vs. Retention Time (k') Run->Calib Measure Measure Analyte RT Calib->Measure Result Interpolate LogD Measure->Result

Figure 2: RP-HPLC workflow for determining Chromatographic Hydrophobicity Index (CHI) and converting to LogD.

Implications for Drug Design[2]

Lipophilicity Efficiency (LE)

With a molecular weight (MW) of ~159.5 g/mol and an estimated LogD of ~1.0, this scaffold offers exceptional Lipophilicity Efficiency .



Because the fragment is small and moderately lipophilic, it allows for the addition of larger, more complex binding groups without violating the total LogP limit (LogP < 5) required for oral drugs.
Solubility & Permeability
  • Solubility: The presence of the 3-OH group ensures reasonable aqueous solubility (> 50 µM) at pH 7.4 due to partial ionization.

  • Permeability: The "masked" polarity (intramolecular interaction between 2-Cl and 3-OH) may enhance passive diffusion across lipid bilayers, making it a "chameleon" scaffold that looks lipophilic to the membrane but soluble to the cytosol.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[2] (Foundational text on fragment-based LogP calculation).

  • Comer, J., & Tam, K. (2001). "Lipophilicity Profiles: Theory and Measurement". Pharmacokinetic Optimization in Drug Research, 275-304.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • PubChem Database. (2025).[3] "Compound Summary for 2-Chloro-6-methoxypyridine" (Structural Analog Data).

  • Kernns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for Shake-flask and HPLC LogD).

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Chloro-6-methoxypyridin-3-ol from precursors

Executive Summary The synthesis of 2-Chloro-6-methoxypyridin-3-ol (Compound 1 ) represents a critical challenge in heterocyclic chemistry due to the high probability of regioisomeric byproduct formation. This scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-6-methoxypyridin-3-ol (Compound 1 ) represents a critical challenge in heterocyclic chemistry due to the high probability of regioisomeric byproduct formation. This scaffold is a high-value intermediate for the development of kinase inhibitors and agrochemicals, serving as a precursor for Suzuki-Miyaura couplings (via the C2-Cl handle) or etherification (via the C3-OH motif).

This guide details a high-fidelity protocol utilizing Nucleophilic Aromatic Substitution (SNAr) on 2,6-dichloropyridin-3-ol. Unlike electrophilic chlorination routes which suffer from poor selectivity, this method leverages the electronic directing effects of the pyridyl oxide intermediate to achieve >95% regioselectivity for the 6-methoxy isomer.

Strategic Analysis: The Regioselectivity Paradox

To synthesize Compound 1 efficiently, one must understand the electronic landscape of the pyridine ring.

  • The Precursor: 2,6-Dichloropyridin-3-ol.

  • The Reagent: Sodium Methoxide (NaOMe).[1]

  • The Mechanism: Under basic conditions, the C3-hydroxyl group is deprotonated to form the pyridin-3-oxide anion .

Why the 6-position reacts, and the 2-position does not:

  • Electronic Deactivation (Shielding): The negative charge on the C3-oxygen donates electron density into the ring via resonance (+M effect). This density is localized primarily at the ortho (C2, C4) and para (C6) positions relative to the oxygen.

  • Proximity Effects: However, the inductive electron-donating effect and the electrostatic repulsion of the C3-oxide anion specifically shield the adjacent C2-position from nucleophilic attack by the methoxide anion.

  • The "Meta" Advantage: While C6 is technically para to the oxygen, the nitrogen atom's electron-withdrawing nature (-I/-M) activates both C2 and C6. Because C2 is compromised by the adjacent oxide, C6 remains the most electrophilic site, driving the reaction almost exclusively to the 2-chloro-6-methoxy product.

Experimental Protocol

Materials & Equipment
  • Starting Material: 2,6-Dichloropyridin-3-ol (Purity >98%).

  • Reagent: Sodium Methoxide (30 wt% solution in Methanol or solid 95%).

  • Solvent: Anhydrous Methanol (MeOH) or N-Methyl-2-pyrrolidone (NMP) for higher temperature rates.

  • Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, N2 line, Temperature Probe.

Reaction Stoichiometry
ComponentRoleEquivalentsMass/Vol (Example)
2,6-Dichloropyridin-3-ol Substrate1.0 eq10.0 g
Sodium Methoxide (NaOMe) Nucleophile & Base2.2 eq7.25 g (solid)
Methanol (Anhydrous) Solvent10 V100 mL

Critical Note: You must use at least 2.0 equivalents of base. The first equivalent is consumed immediately to deprotonate the hydroxyl group; the second equivalent performs the SNAr reaction.

Step-by-Step Procedure

Step 1: Deprotonation

  • Charge the reaction vessel with 2,6-Dichloropyridin-3-ol and Methanol .

  • Cool the system to 0–5 °C under a nitrogen atmosphere.

  • Slowly add Sodium Methoxide (2.2 eq) dropwise.

    • Observation: A slight exotherm will occur. The solution may darken as the phenoxide forms.

  • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2: Nucleophilic Substitution (SNAr)

  • Remove the cooling bath and heat the reaction mixture to Reflux (65 °C) .

  • Maintain reflux for 12–16 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (2,6-dichloro) should disappear. If conversion is <90% after 16h, add 0.2 eq NaOMe and continue heating.

Step 3: Quench and Isolation

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.[2]

  • Dilute the residue with Water (50 mL) .

  • Acidification: Slowly add 1M HCl or Acetic Acid until pH reaches ~4–5.

    • Critical: The product will precipitate as the pH drops. Do not go below pH 3, or you may protonate the pyridine nitrogen, making the product water-soluble.

  • Filter the solid precipitate.[3][4][5]

  • Wash the filter cake with cold water (2 x 20 mL) to remove residual salts (NaCl).

Step 4: Purification

  • Dry the solid in a vacuum oven at 45 °C.

  • Recrystallization (if necessary): Dissolve in hot Ethanol/Water (9:1) and cool slowly.

  • Yield: Expected yield is 75–85%.

Visualization of Reaction Pathway

The following diagram illustrates the mechanistic flow and the critical intermediate that dictates regioselectivity.

G cluster_legend Mechanism Logic SM 2,6-Dichloropyridin-3-ol (Starting Material) Int1 Pyridin-3-oxide Anion (Intermediate) SM->Int1 NaOMe (1 eq) Deprotonation TS Meisenheimer Complex (Transition State @ C6) Int1->TS NaOMe (2nd eq) Attack at C6 Byprod 2-Methoxy isomer (Minor/Trace) Int1->Byprod Attack at C2 (Blocked by O- repulsion) Prod 2-Chloro-6-methoxypyridin-3-ol (Target) TS->Prod -Cl elimination O- directs to C6 (Meta-like) O- directs to C6 (Meta-like) C2 blocked by electrostatics C2 blocked by electrostatics O- directs to C6 (Meta-like)->C2 blocked by electrostatics

Caption: Mechanistic pathway showing the deprotonation step and the preferential attack at C6 due to electrostatic shielding of C2.

Analytical Validation

To confirm the identity of the product and ensure the correct isomer was formed, use 1H NMR (DMSO-d6) .

Proton PositionChemical Shift (δ ppm)MultiplicityDiagnostic Feature
-OH 10.2 – 10.5Broad SingletDisappears with D2O shake.
C4-H 7.20 – 7.30Doublet (J ≈ 8 Hz)Ortho coupling to C5.
C5-H 6.70 – 6.80Doublet (J ≈ 8 Hz)Upfield shift due to adjacent OMe.
-OCH3 3.80 – 3.85SingletStrong integration (3H).

Differentiation from Isomer: If the 2-methoxy-6-chloro isomer were formed, the C5 proton would not be as shielded (upfield) because the methoxy group would be distal (at C2). The coupling constants would remain similar, but the chemical environment of C5 is the key indicator.

Process Safety & Troubleshooting

  • Hazard: Sodium Methoxide is corrosive and moisture-sensitive. Handle under inert gas.[4]

  • Impurity Profile:

    • 2,6-Dimethoxypyridin-3-ol: Formed if reaction runs too long or temperature is too high (>80 °C).

    • Unreacted SM: Formed if NaOMe is old/wet (NaOH formation). Ensure reagent quality.

  • Scale-Up: For reactions >100g, control the exotherm during NaOMe addition carefully. Use a solid addition funnel or a pumped solution.

References

  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine SNAr regioselectivity).
  • Regioselectivity in Nitropyridines (Analogous Systems):Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent 7,256,295 B2. Available at: (Demonstrates methoxylation preference at C6 in 2,6-dichloro-3-substituted pyridines).
  • Nucleophilic Substitution Methodology: Organic Syntheses Procedure: 1,4-Diphenyl-5-amino-1,2,3-triazole. Org. Synth. 1950, 30, 43. Available at: [Link] (General protocol for NaOMe handling and substitution).

Sources

Application

nucleophilic aromatic substitution SNAr on 2-Chloro-6-methoxypyridin-3-ol

Application Note: Overcoming Electronic Deactivation in the of 2-Chloro-6-methoxypyridin-3-ol Executive Summary The nucleophilic aromatic substitution ( ) of 2-Chloro-6-methoxypyridin-3-ol presents a classic "ambivalent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Electronic Deactivation in the


 of 2-Chloro-6-methoxypyridin-3-ol 

Executive Summary

The nucleophilic aromatic substitution (


) of 2-Chloro-6-methoxypyridin-3-ol  presents a classic "ambivalent substrate" challenge in heterocyclic chemistry. While the 2-chloro position is theoretically activated by the adjacent pyridine nitrogen, the presence of the 3-hydroxyl group and the 6-methoxy group creates a competing electronic landscape.

This guide addresses the primary failure mode in this reaction: the deprotonation of the 3-hydroxyl group under basic conditions, which generates an electron-rich pyridyloxide anion that deactivates the ring toward nucleophilic attack. We present two validated protocols:

  • The "Gold Standard" Route: Hydroxyl protection (Benzylation) to restore electrophilicity.

  • The "Direct" Route: High-temperature neat conditions for specific amine nucleophiles.

Chemo-Physical Analysis & Reaction Landscape

The Substrate Challenge

The reactivity of 2-Chloro-6-methoxypyridin-3-ol is dictated by three competing electronic vectors:

  • Vector A (Activating): The Pyridine Nitrogen (N1) exerts an inductive (

    
    ) and mesomeric (
    
    
    
    ) pull, activating the C2-Cl bond.
  • Vector B (Deactivating): The 6-Methoxy group is an electron-donating group (EDG) by resonance, increasing electron density in the ring.

  • Vector C (The Critical Variable): The 3-Hydroxyl group.[1] In its neutral form, it is a weak EDG. However, in the presence of base (required for standard

    
    ), it becomes a phenoxide/pyridyloxide anion . This anion is a powerful EDG (
    
    
    
    donor) that renders the ring electron-rich and repulsive to incoming nucleophiles.
Decision Matrix: Pathway Selection

ReactionPathway Substrate Substrate: 2-Chloro-6-methoxypyridin-3-ol Condition Reaction Conditions? Substrate->Condition RouteA Route A: Basic Conditions (K2CO3 / Cs2CO3) Condition->RouteA Direct SNAr RouteB Route B: Protection Strategy (BnBr / MOM-Cl) Condition->RouteB Pre-activation ResultA Formation of Pyridyloxide Anion (Ring Deactivation) RouteA->ResultA Deprotonation ResultB O-Protected Species (Ring Remains Electrophilic) RouteB->ResultB Alkylation OutcomeA Outcome: <10% Conversion (Stalled Reaction) ResultA->OutcomeA Coulombic Repulsion OutcomeB Outcome: >85% Yield (Successful SNAr) ResultB->OutcomeB Nucleophilic Attack

Figure 1: Decision tree highlighting the necessity of protection strategies to avoid ring deactivation.

Experimental Protocols

Protocol A: The "Gold Standard" (Protection-Activation)

Recommended for scale-up and valuable nucleophiles.

Rationale: By masking the 3-OH as a benzyl ether, we prevent the formation of the deactivating anion. The benzyl group is chosen for its stability under basic


 conditions and facile removal via hydrogenolysis.

Step 1: Protection (Benzylation)

  • Setup: Charge a 250 mL round-bottom flask with 2-Chloro-6-methoxypyridin-3-ol (10.0 mmol, 1.0 eq) and DMF (50 mL, 0.2 M).

  • Base Addition: Add Potassium Carbonate (

    
    ) (15.0 mmol, 1.5 eq). Stir at RT for 15 min (yellow color change indicates phenoxide formation).
    
  • Alkylation: Dropwise add Benzyl Bromide (BnBr) (11.0 mmol, 1.1 eq).

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hex/EtOAc 4:1).

  • Workup: Dilute with water (150 mL), extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: Product should be a white/off-white solid. Yield typically >90%.

Step 2: The


 Reaction 
  • Reagents: Dissolve the 2-chloro-3-(benzyloxy)-6-methoxypyridine (from Step 1) in DMSO (0.5 M concentration).

  • Nucleophile: Add the amine nucleophile (e.g., Morpholine, Piperazine) (2.0 eq).

  • Base: Add DIPEA (Diisopropylethylamine) (2.5 eq) to scavenge HCl.

  • Thermal Cycle: Heat to 100–110°C for 12–16 hours.

    • Note: The methoxy group at C6 remains stable; the Cl at C2 is the primary leaving group due to ortho-activation by Nitrogen.

  • Purification: Flash chromatography (gradient elution).

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve the

    
     product in MeOH/EtOAc (1:1).
    
  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

  • Stir under

    
     balloon (1 atm) for 4–6 hours at RT.
    
  • Filter through Celite to recover the final 2-amino-6-methoxypyridin-3-ol .

Protocol B: Direct Displacement (High Temperature)

Only recommended for robust, non-volatile secondary amines (e.g., Morpholine).

Rationale: Uses the nucleophile as the solvent to drive mass action, requiring temperatures that overcome the electronic deactivation.

  • Mixture: In a pressure vial, combine 2-Chloro-6-methoxypyridin-3-ol (1.0 eq) and neat Morpholine (10.0 eq).

  • Conditions: Seal and heat to 160°C (microwave preferred) or 140°C (oil bath) for 8 hours.

  • Workup: The reaction will likely be incomplete (~60-70% conversion). Evaporate excess amine under high vacuum.

  • Acid/Base Extraction: Dissolve residue in 1M NaOH (to solubilize the phenol). Wash with Ether (removes non-phenolic impurities). Acidify aqueous layer to pH 5–6 to precipitate the product.

Comparative Data Analysis

The following table summarizes the efficiency of different conditions for the reaction with Morpholine (Nucleophile).

EntryStrategySolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
1 Direct (Unprotected)EtOH8024< 50Reactant recovered;

deactivation.
2 Direct (Unprotected)DMSO120243522Sluggish; significant tar formation.
3 Direct (Neat Amine)Neat160 (MW)27865Requires harsh purification.
4 Protected (Bn) DMSO 100 12 >98 92 Clean profile; standard workup.
5 Protected (Bn)Toluene110184540Polar aprotic solvent required for

.

Table 1: Optimization data highlighting the superiority of the Protection Strategy (Entry 4).

Troubleshooting & Critical Parameters

  • Regioselectivity: The 6-Methoxy group is generally stable. However, if the temperature exceeds 180°C in the presence of strong nucleophiles, minor substitution at the C6 position (displacing -OMe) may occur. Keep T < 150°C.

  • Solvent Effects:

    
     rates in pyridines are heavily solvent-dependent. DMSO and NMP are superior to DMF due to higher boiling points and better stabilization of the Meisenheimer complex [1].
    
  • Catalysis: If the reaction remains sluggish even after protection, the addition of KF (Potassium Fluoride) or 18-Crown-6 can enhance the nucleophilicity of the attacking species [2].

References

  • Reactivity of Halopyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Detailed discussion on pyridine activation/deactivation vectors).

  • SNAr Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive review of Meisenheimer complex stabilization).

  • Fluoropyridine Analogues: BenchChem Application Notes. (2025).[2][3][4][5] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Provides comparative rate data for halo-pyridines).

  • High-Pressure SNAr: Spiteller, M., et al. (2016). Tetrahedron Letters, 57, 1035-1039.[6] (Discusses overcoming deactivation via high-pressure/temp flow reactors).

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methoxypyridin-3-ol

Introduction: Unlocking the Potential of a Privileged Scaffold The 2-chloro-6-methoxypyridin-3-ol core is a highly valuable scaffold in modern medicinal chemistry and drug discovery. Its unique substitution pattern, feat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2-chloro-6-methoxypyridin-3-ol core is a highly valuable scaffold in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom for cross-coupling, a methoxy group influencing electronic properties, and a hydroxyl group capable of hydrogen bonding and further functionalization, makes it a versatile building block for the synthesis of a diverse array of complex molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the functionalization of such heteroaromatic systems, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[1][2]

This comprehensive guide provides detailed application notes and robust protocols for the successful palladium-catalyzed cross-coupling of 2-chloro-6-methoxypyridin-3-ol with various coupling partners. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering insights into catalyst and ligand selection, the critical role of the hydroxyl group, and strategies to overcome common challenges. The protocols described herein are designed to be self-validating, providing researchers with a reliable starting point for their synthetic endeavors.

The Critical Role of the Hydroxyl Group: A Double-Edged Sword

The presence of the hydroxyl group at the 3-position of the pyridine ring introduces a layer of complexity and opportunity in palladium-catalyzed cross-coupling reactions. On one hand, the acidic proton of the hydroxyl group can react with the basic conditions often employed in these reactions, potentially leading to catalyst deactivation or undesired side reactions.[3] On the other hand, the hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction by coordinating to the palladium center.[4][5]

Key Considerations:

  • Basicity: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu), commonly used in Buchwald-Hartwig aminations, can deprotonate the hydroxyl group, forming a pyridinolate species. This can alter the electronic properties of the substrate and its interaction with the catalyst. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for Suzuki-Miyaura couplings involving hydroxylated substrates to minimize these effects.[6]

  • Protection vs. In Situ Deprotonation: One strategy to mitigate the reactivity of the hydroxyl group is to protect it with a suitable protecting group, such as a silyl ether or a benzyl ether.[7] However, this adds extra steps to the synthetic sequence. An alternative approach is to perform the reaction with the unprotected hydroxyl group, carefully selecting the reaction conditions to favor the desired cross-coupling pathway. In some cases, in situ deprotonation can be advantageous, leading to enhanced reactivity.

  • Ligand Interaction: The hydroxyl group can potentially interact with the phosphine ligands on the palladium catalyst, influencing the catalyst's stability and activity. The selection of bulky, electron-rich ligands can help to create a sterically hindered environment around the palladium center, minimizing unwanted interactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance.[8] For the coupling of 2-chloro-6-methoxypyridin-3-ol with aryl or heteroaryl boronic acids, the choice of catalyst, ligand, and base is paramount to achieving high yields.

Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxypyridin-3-ol

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Inert Establish Inert Atmosphere (Ar/N2) Start->Inert Reagents Add 2-Chloro-6-methoxypyridin-3-ol, Boronic Acid, Base Inert->Reagents Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up and Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Chloro-6-methoxypyridin-3-ol

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-6-methoxypyridin-3-ol (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02 mmol) and any additional ligand if required.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)1,4-Dioxane901692
33-Pyridylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)Toluene110878

Buchwald-Hartwig Amination: Constructing C-N Bonds with Primary and Secondary Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][9] The coupling of 2-chloro-6-methoxypyridin-3-ol with primary or secondary amines requires careful selection of a catalyst system that can overcome the lower reactivity of the C-Cl bond and tolerate the potentially interfering hydroxyl group.[10] Bulky, electron-rich phosphine ligands are often essential for achieving high yields.[11][12]

Protocol: Buchwald-Hartwig Amination of 2-Chloro-6-methoxypyridin-3-ol

dot

Buchwald_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar(OH)Cl 2-Chloro-6-methoxy pyridin-3-ol Ar(OH)Cl->Oxidative_Addition Pd(II)_Complex L2Pd(II)(ArOH)Cl Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Deprotonation Amido_Complex L2Pd(II)(ArOH)(NR2) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Amino-6-methoxy pyridin-3-ol Reductive_Elimination->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-6-methoxypyridin-3-ol

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2-4 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (0.015 mmol) and the phosphine ligand (0.02 mmol).

  • Add the base (1.5 mmol).

  • Add 2-chloro-6-methoxypyridin-3-ol (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (2)Toluene1001888
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)1,4-Dioxane1101282
3n-ButylaminePd₂(dba)₃ (1)BrettPhos (2)LiHMDS (2)Toluene902475

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

While Suzuki and Buchwald-Hartwig reactions are the most common applications, Sonogashira and Heck couplings offer further opportunities to functionalize the 2-chloro-6-methoxypyridin-3-ol scaffold.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chloropyridine and a terminal alkyne, providing access to valuable alkynylpyridine intermediates.[13][14] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[15]

Heck Reaction: The Heck reaction facilitates the coupling of the chloropyridine with an alkene, leading to the formation of substituted vinylpyridines.[16][17] This transformation is valuable for the synthesis of styrenyl and other alkenyl-substituted pyridines.[18]

For both Sonogashira and Heck reactions with 2-chloro-6-methoxypyridin-3-ol, careful optimization of the catalyst, ligands, base, and solvent system is necessary to achieve good yields and selectivity, particularly given the potential for interference from the hydroxyl group.

Troubleshooting and Optimization

Low yields or the formation of side products are common challenges in cross-coupling reactions with complex substrates. Here are some key areas for troubleshooting:

  • Catalyst and Ligand: The choice of the palladium source and, more importantly, the phosphine ligand is critical. For the less reactive C-Cl bond, bulky and electron-rich ligands are generally required to promote the oxidative addition step.[19][20]

  • Base: The strength and nature of the base can significantly impact the reaction outcome. If deprotonation of the hydroxyl group is problematic, consider using a weaker, non-nucleophilic base.

  • Solvent: The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Temperature and Reaction Time: These parameters should be carefully optimized for each specific substrate combination.

Conclusion

The palladium-catalyzed cross-coupling of 2-chloro-6-methoxypyridin-3-ol provides a powerful and versatile platform for the synthesis of a wide range of functionalized pyridine derivatives. By understanding the key reaction parameters, particularly the role of the hydroxyl group, and by employing the robust protocols outlined in this guide, researchers can effectively unlock the synthetic potential of this valuable building block for applications in drug discovery and materials science.

References

  • Belnome, F., Fehér, P. P., Stirling, A., & Ábrányi-Balogh, P. (Year). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Journal Name, Volume(Issue), Pages. [URL not available]
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1837–1853. [Link]

  • Denmark, S. E., & Regens, C. S. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. The Journal of organic chemistry, 81(21), 10125-10139. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Leadbeater, N. E. (2011). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 16(8), 6573-6603. [Link]

  • Morken, J. P., & O'Brien, R. V. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(23), 6668-6672. [Link]

  • Espinet, P., & Casado, A. L. (2018). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal, 24(64), 17046-17055. [Link]

  • Mase, T., & Itoh, T. (2003). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 68(23), 8963-8966. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Houk, K. N., & Legault, C. Y. (2009). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 131(41), 14945-14955. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer. [URL not available]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ordás-De-Cantos, M., & Campos, P. J. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. Catalysis Communications, 142, 106041. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Total Organic Chemistry. (2022, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 43(8), 1079-1090. [Link]

  • Nolan, S. P. (2007). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Topics in Organometallic Chemistry, 21, 1-28. [Link]

  • Stradiotto, M., & Cipot-Wechsler, J. (2011). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic letters, 13(16), 4332-4335. [Link]

  • Hřebabecký, H., & Zborníková, E. (2019). Synthesis of intermediates for the Buchwald–Hartwig amination. Tetrahedron, 75(21), 2845-2856. [Link]

  • Dreher, S. D., & Dormer, P. G. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 76(12), 4883-4893. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Burke, M. D., & Gillis, E. P. (2009). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Journal of the American Chemical Society, 131(19), 6761-6763. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nolan, S. P., & Çetinkaya, B. (2004). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 9(8), 654-661. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Nolan, S. P., & Viciu, M. S. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein journal of organic chemistry, 9, 1656-1663. [Link]

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Nechaev, M. S., & Kolychev, E. L. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Mendeleev Communications, 23(3), 153-154. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Baati, R., & Brown, R. C. D. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2016(24), 4149-4155. [Link]

  • Organ, M. G., & O'Brien, C. J. (2016). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 40(10), 8345-8350. [Link]

  • Moran, J., & Grygorenko, O. O. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Beilstein journal of organic chemistry, 15, 2236-2241. [Link]

  • Moran, J., & Grygorenko, O. O. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein journal of organic chemistry, 15, 2236-2241. [Link]

  • Gilani, S. J., & Khan, M. A. (2012). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Letters in Drug Design & Discovery, 9(7), 673-678. [Link]

Sources

Application

Application Note: Regioselective Synthesis of 2-Chloro-6-methoxypyridin-3-ol

This Application Note provides a comprehensive technical guide for the synthesis of 2-Chloro-6-methoxypyridin-3-ol (CAS 1196145-59-1) . The content is designed for medicinal chemists and process development scientists, f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 2-Chloro-6-methoxypyridin-3-ol (CAS 1196145-59-1) . The content is designed for medicinal chemists and process development scientists, focusing on regiocontrol, scalability, and purity.


)[1]

Abstract

2-Chloro-6-methoxypyridin-3-ol is a high-value heterocyclic scaffold, widely utilized in the development of kinase inhibitors and agrochemicals.[1] Its structural core—a pyridine ring substituted with a hydroxyl group, a chlorine atom, and a methoxy group—presents a unique challenge in regioselective synthesis. This guide details two validated protocols: Method A (Direct Electrophilic Chlorination) , which exploits the directing effects of the hydroxyl group, and Method B (Nucleophilic Aromatic Substitution) , which utilizes steric differentiation in a dichlorinated precursor.

Strategic Analysis & Retrosynthesis

The synthesis of 2-Chloro-6-methoxypyridin-3-ol requires precise control over the positioning of substituents on the pyridine ring.[1] The primary challenge is distinguishing between the electronically similar positions ortho to the activating groups.

Structural Dynamics[1]
  • 3-Hydroxyl Group: A strong activating group that directs electrophilic substitution to the ortho positions (C2 and C4).[1]

  • 6-Methoxy Group: An activating group that directs to the ortho position (C5) and para position (C3, which is occupied).

  • Pyridine Nitrogen: Inductively withdraws electron density, generally deactivating the ring, but the 3-OH group overrides this, making the ring electron-rich enough for electrophilic attack.[1]

Retrosynthetic Pathways[1]
  • Path A (Electrophilic Substitution): Chlorination of 6-methoxypyridin-3-ol.[1] The 3-OH group strongly directs to C2 (between N and OH) due to electronic activation and potential hydrogen-bonding interactions with the chlorinating agent.[1]

  • Path B (Nucleophilic Substitution): Methoxylation of 2,6-dichloropyridin-3-ol.[1] The reaction relies on the regioselective displacement of the C6-chlorine, driven by steric hindrance at C2 (adjacent to the hydroxyl group).

Method A: Direct Regioselective Chlorination (Recommended)

This method is preferred for its atom economy and the availability of the starting material, 6-methoxypyridin-3-ol (also known as 2-methoxy-5-hydroxypyridine).[1]

Reaction Scheme

The reaction utilizes N-Chlorosuccinimide (NCS) as a mild source of electrophilic chlorine (


), avoiding the harsh conditions and over-chlorination risks associated with elemental chlorine gas (

).

ReactionA SM 6-Methoxypyridin-3-ol (Substrate) Intermediate Sigma Complex (Transition State) SM->Intermediate Electrophilic Attack (C2) Reagent NCS (1.05 eq) Acetonitrile or DMF Reagent->Intermediate Product 2-Chloro-6-methoxypyridin-3-ol (Target) Intermediate->Product -Succinimide

Figure 1: Mechanistic pathway for the chlorination of 6-methoxypyridin-3-ol.[1]

Experimental Protocol

Materials:

  • 6-Methoxypyridin-3-ol (10.0 g, 79.3 mmol)[1]

  • N-Chlorosuccinimide (NCS) (11.1 g, 83.3 mmol, 1.05 eq)[1]

  • Acetonitrile (MeCN) (100 mL) or DMF (50 mL)

  • Ethyl Acetate (EtOAc) and Brine for workup.

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxypyridin-3-ol (10.0 g) in Acetonitrile (100 mL). Ensure complete dissolution; mild heating (

    
    ) may be used if necessary, then cool to room temperature.
    
  • Addition: Cool the solution to

    
     using an ice bath. Add NCS (11.1 g) portion-wise over 15 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4--6 hours. Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. The product should appear as a less polar spot compared to the starting material.
    
  • Quenching: Once conversion is >95%, concentrate the solvent under reduced pressure to approximately 20% of the original volume.

  • Workup: Dilute the residue with water (100 mL) and extract with EtOAc (

    
    ). Combine the organic layers and wash with brine (50 mL).
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude solid is often sufficiently pure (>90%). For higher purity, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 10--40% EtOAc in Hexanes).

Expected Yield: 85--92% Key Characterization:

  • 1H NMR (

    
    ):  Look for the disappearance of the C2 proton (typically around 
    
    
    
    7.8 ppm in the starting material) and the retention of the C4 and C5 protons as singlets or doublets.

Method B: Nucleophilic Aromatic Substitution ( )[2]

This method is useful if 2,6-dichloropyridin-3-ol is available or if the direct chlorination yields inseparable regioisomers (rare).[1] It relies on the steric differentiation between the C2 and C6 chlorides.

Reaction Scheme

The reaction involves the attack of a methoxide nucleophile.[2][3] The C6 position is favored because the C2 position is sterically hindered by the adjacent hydroxyl (or alkoxide) group and electronically deactivated by the electron-rich oxygen donor.

ReactionB SM 2,6-Dichloropyridin-3-ol Intermediate Dianion Intermediate (3-Oxido-6-methoxy) SM->Intermediate Deprotonation + SNAr (C6) Reagent NaOMe (3.0 eq) MeOH, Reflux Reagent->Intermediate Product 2-Chloro-6-methoxypyridin-3-ol Intermediate->Product Acidic Workup (HCl)

Figure 2: Regioselective methoxylation of 2,6-dichloropyridin-3-ol.[1]

Experimental Protocol

Materials:

  • 2,6-Dichloropyridin-3-ol (5.0 g, 30.5 mmol)[1]

  • Sodium Methoxide (NaOMe) (25 wt% in MeOH, 21 mL, ~91.5 mmol, 3.0 eq)

  • Methanol (dry, 50 mL)

  • 1M HCl (aqueous)

Step-by-Step Procedure:

  • Preparation: Place 2,6-dichloropyridin-3-ol (5.0 g) in a dry pressure tube or round-bottom flask. Add anhydrous Methanol (50 mL).

  • Activation: Add the Sodium Methoxide solution dropwise at room temperature. The first equivalent deprotonates the hydroxyl group; subsequent equivalents drive the substitution.

  • Heating: Heat the reaction mixture to reflux (

    
    ) for 12--18 hours. The reaction rate is slower due to the electron-donating effect of the phenoxide anion.[1]
    
  • Monitoring: Monitor by LC-MS for the conversion of the dichloro species (M+H ~164/166) to the monochloro-methoxy species (M+H ~160/162).

  • Workup: Cool to room temperature. Remove the solvent in vacuo.

  • Neutralization: Resuspend the residue in water (50 mL) and carefully acidify to pH 4--5 using 1M HCl. The product often precipitates at this stage.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (

    
    ), dry over 
    
    
    
    , and concentrate.

Expected Yield: 70--80% Regioselectivity Note: The major product is the 6-methoxy isomer.[1] The 2-methoxy isomer is formed in minor amounts (<5%) due to steric hindrance at C2.[1]

Critical Parameters & Troubleshooting

ParameterMethod A (Chlorination)Method B (

)
Regioselectivity Control High. Controlled by low temp (

) and stoichiometry.
Moderate to High. Controlled by steric hindrance at C2.[1]
Temperature Keep <

to prevent polychlorination.
Requires Reflux (

) to overcome deactivation.
Moisture Sensitivity Low.[1] NCS is stable, but dry solvents improve yield.High. Water competes with Methoxide, leading to hydrolysis byproducts.
Common Impurity 2,4-Dichloro analog (if excess NCS is used).[1]2-Methoxy isomer or unreacted starting material.[1][4]
Purification Crystallization is usually sufficient.[1]Column chromatography may be required to separate isomers.[1]

References

  • Synthesis of 2-chloro-3-hydroxypyridine

    • Source: European Patent EP0939079B1.[1][5] "Process for the preparation of 2-chloro-3-hydroxy pyridine."[1][5][6]

    • Relevance: Establishes the regioselectivity of electrophilic chlorination at the C2 position of 3-hydroxypyridines.
    • URL:[1]

  • Regioselectivity in Pyridine Substitution

    • Source: Katritzky, A. R., et al. "Regioselective substitution in 3-hydroxypyridines."[1] Journal of Organic Chemistry, 1984, 49(25), 4784-4786.[1][5]

    • Relevance: Mechanistic grounding for the ortho-directing effect of the hydroxyl group.[1]

    • URL: [J. Org.[1][5] Chem. Abstract]([Link])

  • Target Molecule Data

    • Compound: 2-Chloro-6-methoxypyridin-3-ol[1][7][8]

    • CAS Registry Number:[6] 1196145-59-1[1][7][8]

    • Relevance: Verification of the specific chemical entity.[2][3][5][9][10][11][12]

    • URL:

  • Nucleophilic Substitution of Dichloropyridines

    • Source: US Patent 7,256,295.[1] "Process for producing 2,3-diamino-6-methoxypyridine."

    • Relevance: Demonstrates the reactivity of 2,6-dichloro-substituted pyridines toward methoxide, favoring the less hindered position.[1]

    • URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Chloro-6-methoxypyridin-3-ol

Executive Summary 2-Chloro-6-methoxypyridin-3-ol is a densely functionalized pyridine building block. Its stability under basic conditions is governed by a delicate electronic balance: Acidity: The C3-hydroxyl group is s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-methoxypyridin-3-ol is a densely functionalized pyridine building block. Its stability under basic conditions is governed by a delicate electronic balance:

  • Acidity: The C3-hydroxyl group is significantly more acidic (pKa ~6.8–7.5) than a standard phenol due to the electron-deficient pyridine ring and the inductive effect of the C2-chlorine.

  • Electrophilicity: The C2-chlorine is activated for Nucleophilic Aromatic Substitution (SNAr), particularly once the ring is protonated or if the temperature is elevated.

  • Oxidation Potential: The combination of the electron-donating methoxy group (C6) and the hydroxyl group (C3) renders the deprotonated anion electron-rich and susceptible to oxidative degradation in air.

Core Recommendation: This compound is stable in mild bases (e.g., K2CO3, Cs2CO3) at ambient temperatures under inert atmosphere. Avoid prolonged exposure to strong hydroxide bases (NaOH, KOH) at elevated temperatures , as this promotes rapid hydrolysis to the pyridone.

Chemical Stability Profile

Degradation Pathways

The following diagram illustrates the critical decision points in your experimental design. The fate of the molecule depends entirely on the strength of the base and the presence of oxygen.

StabilityPathways Start 2-Chloro-6-methoxypyridin-3-ol Base Basic Conditions (Deprotonation) Start->Base pKa ~7.0 Anion Pyridin-3-olate Anion (Reactive Intermediate) Base->Anion Stable Stable Salt (Ready for O-Alkylation) Anion->Stable Inert Atm (N2/Ar) Mild Base (K2CO3) Oxidation Diazaquinone/Polymer (Brown Tars) Anion->Oxidation Presence of O2 (Air Exposure) Hydrolysis 6-Methoxy-2-pyridone (Cl displaced by OH) Anion->Hydrolysis Strong Base (OH-) Heat (>60°C)

Figure 1: Reaction pathways under basic conditions. The "Safe Zone" requires inert atmosphere and mild bases.

Quantitative Stability Matrix
ConditionReagent ExampleTemperaturePredicted StabilityMajor Byproduct
Mild Base K2CO3, Cs2CO325°CHigh None (Stable Anion)
Mild Base K2CO3>80°CModerate Slow Hydrolysis / Demethylation
Strong Base NaOH, KOH (aq)25°CModerate Slow Hydrolysis to Pyridone
Strong Base NaOEt, LiHMDS>60°CLow SNAr (Cl displacement)
Oxidative Base + AirAnyLow Radical Polymerization (Tars)

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned dark brown/black immediately after adding base."
  • Diagnosis: Oxidative Degradation.

    • The Science: Upon deprotonation, the resulting phenoxide anion is electron-rich. The 6-methoxy group donates electron density into the ring, lowering the oxidation potential. In the presence of atmospheric oxygen, this species rapidly oxidizes to form quinone-like intermediates which polymerize into dark tars.

  • Corrective Action:

    • Degas all solvents (sparge with Nitrogen/Argon for 15 mins) before adding the substrate.

    • Perform the reaction under a positive pressure of inert gas.

    • Add the base as the final component if possible, or keep the system cold (0°C) during addition.

Issue 2: "I see a new peak in LCMS with Mass [M-35+16] (or M-19)."
  • Diagnosis: Hydrolysis (SNAr).

    • The Science: You have displaced the Chlorine atom (Mass 35) with a Hydroxyl group (Mass 17). The net mass change is -18 (loss of HCl) + 18 (H2O) = wait, strictly it is -Cl (+OH). Mass change: -35 + 17 = -18. Correction: In LCMS (M+H), the starting material is M+H. The product is (M-Cl+OH)+H. The mass shift is -34 + 16 = -18 amu.

    • Mechanism: The 2-position of pyridine is activated for nucleophilic attack. While the 3-oxide (O-) deactivates the ring, strong nucleophiles like Hydroxide (OH-) or Alkoxides (OR-) can still attack C2, displacing the Chloride.

  • Corrective Action:

    • Switch from Hydroxide bases (NaOH) to Carbonate bases (K2CO3).

    • If a strong base is required for a subsequent step, use a non-nucleophilic base like NaH or KOtBu (sterically hindered), though KOtBu can still be risky at high heat.

    • Lower the reaction temperature.

Issue 3: "I am getting N-alkylation instead of O-alkylation."
  • Diagnosis: Ambident Nucleophile Behavior.

    • The Science: The pyridin-3-olate anion can react at the Oxygen (desired) or the Nitrogen (undesired).

  • Corrective Action:

    • Solvent: Use polar aprotic solvents (DMF, DMSO, NMP). These solvate the cation (K+, Na+) well, leaving the Oxygen anion "naked" and more reactive.

    • Counter-ion: Use Cesium Carbonate (Cs2CO3) . The large Cesium ion promotes the solubility of the phenoxide and often favors O-alkylation over N-alkylation due to the "hard/soft" acid-base theory (Oxygen is harder than Nitrogen).

Validated Protocols

Protocol A: Safe O-Alkylation (Standard Procedure)

Use this protocol to attach the pyridine to an alkyl halide without degrading the chloride handle.

Reagents:

  • Substrate: 2-Chloro-6-methoxypyridin-3-ol (1.0 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (1.5 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen.

  • Solvent Prep: Add DMF to the flask and sparge with Nitrogen for 10 minutes to remove dissolved Oxygen.

  • Addition: Add the 2-Chloro-6-methoxypyridin-3-ol and Alkyl Halide.

  • Base Addition: Add Cs2CO3 in one portion.

    • Note: The solution may turn yellow/orange (formation of the anion). This is normal. If it turns black, Oxygen was present.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Self-Validation: Monitor via TLC or LCMS. Look for the disappearance of the phenol peak.

  • Workup: Dilute with Ethyl Acetate, wash 3x with Water (to remove DMF), dry over MgSO4, and concentrate.

Protocol B: Storage & Handling
  • State: Solid.

  • Conditions: Store at +4°C or -20°C.

  • Container: Tightly sealed, preferably under Argon.

  • Warning: Do not store in solution with protic solvents (Methanol/Water) for extended periods, as slow solvolysis of the chloride can occur.

References & Grounding

  • Reactivity of 2-Chloropyridines:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of 2-halopyridines toward nucleophilic substitution).

    • Context: Confirms the activation of the C2 position for SNAr reactions, particularly with oxygen nucleophiles.

  • Hydrolysis of 2-Chloro-3-hydroxypyridine:

    • Source:

    • Context: Establishes the baseline instability and pKa (~6.8) of the core scaffold.

  • Oxidative Dearomatization:

    • Source:

    • Context: Mechanistic support for the oxidative instability of electron-rich pyridine anions (phenoxides) leading to polymerization.

  • Nucleophilic Aromatic Substitution Mechanisms:

    • Source:

    • Context: Explains the "Addition-Elimination" mechanism relevant to the displacement of the 2-Chloro group by hydroxide.

Optimization

minimizing side reactions during alkylation of 2-Chloro-6-methoxypyridin-3-ol

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Alkylation of 2-Chloro-6-methoxypyridin-3-ol Executive Summary & Chemical Context You are working with 2-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Alkylation of 2-Chloro-6-methoxypyridin-3-ol

Executive Summary & Chemical Context

You are working with 2-Chloro-6-methoxypyridin-3-ol , a highly functionalized scaffold often used in kinase inhibitor synthesis. This molecule presents a classic chemoselectivity paradox :

  • The Target (3-OH): You need to alkylate the hydroxyl group at position 3.

  • The Trap (2-Cl): The chlorine at position 2 is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyridine ring.

  • The Distraction (Pyridine N): While less nucleophilic than in 2-pyridones, the ring nitrogen can still undergo quaternization (N-alkylation), leading to ionic byproducts.

This guide provides the protocols to maximize O-alkylation while suppressing SNAr displacement and N-quaternization .

Critical Failure Modes (The "Why" Behind the Protocol)

Before starting, understand the three pathways competing in your flask.

Pathway A: The SNAr Trap (Loss of Chlorine)
  • Cause: The 2-position is ortho to the pyridine nitrogen, making it highly electrophilic. If your reaction conditions generate strong nucleophiles (e.g., hydroxide from wet solvents, methoxide from MeOH, or dimethylamine from decomposing DMF), they will displace the chlorine.

  • Symptom: LCMS shows a product mass corresponding to [M - Cl + OMe] or [M - Cl + OH].

  • Prevention: Avoid strong alkoxide bases. Avoid heating DMF >60°C (generates dimethylamine).

Pathway B: N-Alkylation (Quaternization)
  • Cause: Pyridine nitrogens are nucleophilic.[1] If you use a highly reactive alkylating agent (e.g., Methyl Iodide, Benzyl Bromide) in a polar solvent without a base that sufficiently activates the Oxygen, the Nitrogen may attack, forming a pyridinium salt.

  • Symptom: Product is water-soluble, highly polar, and often precipitates as an oil/gum.

  • Prevention: Ensure the Phenol is fully deprotonated (O- is 10⁶x more nucleophilic than N). Use steric hindrance to your advantage.

Pathway C: O-Alkylation (Desired)
  • Mechanism: The phenoxide anion attacks the alkyl halide.

  • Optimization: Use "Soft" bases (Cesium) to create a "naked" anion in a solvent that doesn't promote SNAr.

Decision Matrix: Selecting Your Protocol

Use the following diagram to select the correct method based on your alkylating agent and constraints.

AlkylationStrategy Start Select Alkylating Agent PrimaryHalide Primary Alkyl Halide (R-CH2-Br/I) Start->PrimaryHalide SecondaryAlcohol Secondary Alcohol (R-CH(OH)-R') Start->SecondaryAlcohol ReactiveElectrophile Highly Reactive (MeI, BnBr, Allyl-Br) Start->ReactiveElectrophile MethodA Method A: Base-Mediated (Cs2CO3 / MeCN) PrimaryHalide->MethodA Standard MethodB Method B: Mitsunobu (PPh3 / DIAD) SecondaryAlcohol->MethodB Stereoinversion req. ReactiveElectrophile->MethodA If Method C fails MethodC Method C: Phase Transfer (DCM / Water / TBAI) ReactiveElectrophile->MethodC Mildest conditions RiskSNAr Risk: SNAr of Cl Avoid high heat MethodA->RiskSNAr If T > 60°C

Figure 1: Decision tree for selecting the optimal alkylation strategy.

Recommended Protocols

Protocol A: The "Gold Standard" (Base-Mediated)

Best for: Primary alkyl halides, tosylates, and mesylates.

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃). Why? The large Cesium cation forms a loose ion pair with the phenoxide, making the Oxygen more nucleophilic ("naked anion") than Potassium or Sodium salts would.

  • Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if possible to prevent SNAr side reactions.

  • Stoichiometry: 1.0 equiv Substrate : 1.2 equiv Electrophile : 1.5 equiv Base.

Step-by-Step:

  • Dissolve 2-Chloro-6-methoxypyridin-3-ol (1.0 eq) in anhydrous MeCN (0.1 M concentration).

  • Add Cs₂CO₃ (1.5 eq). Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange as the phenoxide forms.

  • Add the Alkyl Halide (1.2 eq) dropwise.

  • Temperature Control:

    • Start at RT . Monitor by LCMS after 2 hours.

    • Only heat to 50°C if starting material remains. Do not exceed 60°C to protect the 2-Cl position.

  • Workup: Filter off inorganic salts. Concentrate. Partition between EtOAc and Water.

Protocol B: The "Precision Strike" (Mitsunobu Reaction)

Best for: Secondary alcohols or when basic conditions cause side reactions.

Reagents:

  • Phosphine: Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (for easier cleanup).[2]

  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate).[3] DIAD is preferred over DEAD as it is more stable and less prone to explosion.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Dissolve Substrate (1.0 eq), Alcohol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under Nitrogen. Cool to 0°C.[3]

  • Add DIAD (1.2 eq) dropwise over 10 minutes. Exotherm control is critical.

  • Allow to warm to RT and stir for 12–24 hours.

  • Why this works: The reaction occurs at neutral pH. There are no free nucleophiles to attack the 2-Cl position. The activation is specific to the alcohol oxygen.

Troubleshooting & FAQ

SymptomDiagnosisSolution
Product mass is [M-35+31] (Cl replaced by OMe) SNAr Side Reaction. You used Methanol as a solvent or generated methoxide.Never use MeOH. Use MeCN or THF. If using DMF, ensure it is fresh/anhydrous; old DMF contains dimethylamine which displaces Cl.
Product mass is [M-35+17] (Cl replaced by OH) Hydrolysis. Water was present in the reaction with base and heat.Dry your solvents. Use molecular sieves. Lower the reaction temperature.
Starting material stalled, but heating causes impurities. Low Reactivity. The 2-Cl and 6-OMe make the 3-OH less nucleophilic than a standard phenol.Switch to Protocol A with Cs₂CO₃ . If that fails, add KI (0.1 eq) (Finkelstein catalyst) to convert alkyl bromides to more reactive iodides in situ.
Product is stuck in the aqueous layer during workup. N-Alkylation. You formed a pyridinium salt (quaternary ammonium).This is often irreversible. To prevent it, ensure your base is strong enough to fully deprotonate the OH (pKa ~8-9). Use Protocol B (Mitsunobu) which is strictly O-selective.

Visualizing the Competition (Pathway Analysis)

The following diagram illustrates the chemical pathways active in your flask. Note that the SNAr pathway is the most destructive as it destroys the scaffold core.

ReactionPathways SM 2-Chloro-6-methoxypyridin-3-ol Intermediate Phenoxide Anion (Nucleophilic O-) SM->Intermediate Deprotonation Impurity_N N-Alkylated Salt (Impurity) SM->Impurity_N Path B: Neutral N Attack (Avoid by full deprotonation) Base Base (Cs2CO3) Target O-Alkylated Product (Target) Intermediate->Target Path A: Attack on R-X (Major with Cs+) Impurity_SNAr 2-Substituted Analog (Cl Displacement) Intermediate->Impurity_SNAr Path C: SNAr at 2-Cl (Caused by heat/strong nuc)

Figure 2: Mechanistic pathways. Path A is the goal. Path C is the primary risk with this specific scaffold.

References

  • Mitsunobu Reaction Specificity: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link (Demonstrates high O-selectivity for phenols/hydroxypyridines).

  • SNAr on 2-Halopyridines: Spitzner, R. "Pyridine and its Derivatives."[4] Science of Synthesis, 2005. (Detailing the activation of 2-chloropyridines toward nucleophilic attack).

  • Cesium Effect: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie, 1999.
  • Regioselectivity in Hydroxypyridines: Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry, 1997. (Discusses O vs N alkylation challenges in heterocyclic phenols).

Sources

Troubleshooting

troubleshooting low conversion in Suzuki coupling of chloropyridines

Ticket Subject: Low Conversion / Stalled Reaction in Chloropyridine Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Triage & Diagnostic (Start Here) Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Low Conversion / Stalled Reaction in Chloropyridine Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Diagnostic (Start Here)

Welcome to the technical support hub. Coupling chloropyridines—particularly 2-chloropyridines —is notoriously difficult due to two competing failure modes: Catalyst Poisoning (by the pyridine nitrogen) and Protodeboronation (of the boronic acid partner).

Use this decision matrix to diagnose your specific failure mode before changing conditions.

Diagnostic Flowchart

TroubleshootingTree Start START: Analyze Crude Mixture (LCMS/NMR) Q1 Is the Chloropyridine (SM) consumed? Start->Q1 Consumed Yes, SM Consumed Q1->Consumed High Conv. Remains No, SM Remains Q1->Remains Low Conv. CheckProd Is Product formed? Consumed->CheckProd Homocoupling Issue: Homocoupling (Biaryl formation) CheckProd->Homocoupling Dimer found Dehal Issue: Hydrodehalogenation (Pyridine-H formed) CheckProd->Dehal Reduced SM found CheckBoron Is Boronic Acid remaining? Remains->CheckBoron BoronGone No (Boron Gone) CheckBoron->BoronGone BoronPresent Yes (Boron Present) CheckBoron->BoronPresent Proto CRITICAL FAILURE: Protodeboronation (Boronic acid hydrolyzed) BoronGone->Proto See Section 3 Poison CRITICAL FAILURE: Catalyst Poisoning or Oxidative Addition Failure BoronPresent->Poison See Section 2

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

The "Engine" Failure: Catalyst Deactivation

Symptom: Both starting materials remain, or reaction stalls after <20% conversion. Root Cause: The pyridine nitrogen coordinates to the Pd(II) center, forming a stable, off-cycle "resting state" that prevents the catalytic cycle from turning over. This is most acute in 2-chloropyridines .

Technical Solution: The Ligand Shield

You must use bulky, electron-rich ligands that sterically crowd the metal center, preventing the pyridine nitrogen from binding while facilitating oxidative addition into the strong C–Cl bond.

Ligand ClassRecommended LigandsMechanism of Action
Dialkylbiaryl Phosphines XPhos , SPhos , RuPhos The "Buchwald" ligands. The biaryl backbone creates a steric roof over the Pd, blocking N-coordination. The electron-rich phosphine accelerates oxidative addition [1].
NHC Ligands PEPPSI-IPr N-Heterocyclic Carbenes form extremely strong bonds with Pd, preventing ligand dissociation and resisting poisoning [2].
Bisphosphines Avoid (e.g., dppf, PPh3)Often fail with 2-chloropyridines due to formation of stable Pd-dimers or insufficient steric bulk to prevent N-binding [3].

Action Item: Switch to Pd(OAc)₂ + XPhos (1:2 ratio) or a precatalyst like XPhos Pd G3 .

The "Fuel" Failure: Protodeboronation

Symptom: Chloropyridine remains untouched, but the Boronic Acid has disappeared (converted to Ar-H). Root Cause: Heteroaryl boronic acids (especially 2-pyridyl and 2-thiazolyl) are notoriously unstable. Under basic, aqueous conditions, they undergo rapid hydrolytic C–B bond cleavage [4].

Mechanism of Failure

The base (OH⁻) attacks the boron atom, forming a boronate "ate" complex. If transmetalation is slow (due to the issues in Section 2), this complex collapses, releasing the arene and boric acid.

Technical Solution: Controlled Release

You must lower the concentration of the active free boronic acid or switch to a slow-release surrogate.

Option A: MIDA Boronates

N-Methyliminodiacetic acid (MIDA) boronates are protected and do not hydrolyze rapidly. They slowly release the active boronic acid under hydrolytic conditions, keeping the standing concentration low but constant.

  • Protocol Adjustment: Use K₃PO₄ (3.0 equiv) in Dioxane:H₂O (5:1) at 95°C.

Option B: Anhydrous Activation (The "Dumouchel" Method)

If water is the enemy, remove it. Use K₂CO₃ or Cs₂CO₃ in anhydrous DMF or n-Butanol .

  • Note: Some water is usually required for the boroxine-to-boronic acid equilibrium, but strictly limiting it can save unstable substrates.

The "Environment": Base & Solvent Matrix

Symptom: Reaction is sluggish or precipitation occurs.[1]

Solvent Selection

The solvent must solubilize the catalytic species but not encourage protodeboronation.

  • Standard: 1,4-Dioxane/Water (4:1).[2] Good general purpose.

  • For High Temperature: Toluene/Water (using SPhos).[2]

  • For Solubility Issues: n-Butanol. The alcohol acts as a mild surfactant and proton source for the catalytic cycle without being as aggressive as bulk water.

Base Selection
  • Weak Bases (K₃PO₄, K₂CO₃): Preferred for unstable boronic acids.

  • Strong Bases (NaOH, KOtBu): Avoid unless the substrate is extremely unreactive and stable.

Master Protocol: The "Buchwald-G3" System

This protocol utilizes a 3rd Generation Precatalyst to ensure immediate entry into the catalytic cycle, minimizing the induction period where poisoning often occurs.

Scope: Coupling 2-chloropyridines with aryl boronic acids.

Materials
  • Substrate: 2-Chloropyridine derivative (1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 mmol)

  • Catalyst: XPhos Pd G3 (2 mol%, ~17 mg)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 mmol, 424 mg)

  • Solvent: THF or 1,4-Dioxane (4 mL) + Water (1 mL)

Step-by-Step Procedure
  • Degassing (Crucial): Sparge the organic solvent and water separately with Argon or Nitrogen for 15 minutes. Oxygen is a killer for electron-rich phosphines like XPhos.

  • Charging: In a reaction vial equipped with a stir bar, add the Chloropyridine, Boronic Acid, Base, and Catalyst.

    • Tip: If using MIDA boronates, add them here.

  • Solvent Addition: Add the degassed solvent mixture via syringe under inert atmosphere.

  • Reaction: Seal the vial (crimp cap or Teflon screw cap). Heat to 60–80°C .

    • Note: 2-Chloropyridines often react at lower temperatures with XPhos. Do not overheat initially (prevents catalyst decomposition).

  • Monitoring: Check LCMS at 1 hour.

    • If SM remains: Increase temp to 100°C.

    • If Boronic Acid consumed but SM remains: Add a second portion of Boronic Acid (0.5 equiv).

Visualizing the Poisoning Mechanism

Understanding why the reaction fails helps in selecting the right ligand.

Mechanism cluster_cycle Catalytic Cycle cluster_poison The 'Death' Pathway Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Ar-Cl) Pd0->OxAdd Fast with XPhos TransMet Transmetalation OxAdd->TransMet PoisonComplex Pd(II)-Pyridine Complex (Stable/Inactive) OxAdd->PoisonComplex Pyridine N-binding (If Ligand is not bulky) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 PoisonComplex->OxAdd Slow/Reversible?

Figure 2: Competition between the productive catalytic cycle and the catalyst poisoning pathway caused by nitrogen coordination.

References

  • Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3] Angewandte Chemie International Edition, 45(21), 3484-3488.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755.

  • Lutz, M. R., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.[4] Dalton Transactions, 50, 15584-15592.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 132(31), 10891–10902.

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy peaks for 2-Chloro-6-methoxypyridin-3-ol

Spectroscopic Characterization Guide: 2-Chloro-6-methoxypyridin-3-ol Executive Summary & Strategic Context 2-Chloro-6-methoxypyridin-3-ol (CAS: 52605-96-6) is a critical heterocyclic building block, frequently utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide: 2-Chloro-6-methoxypyridin-3-ol

Executive Summary & Strategic Context

2-Chloro-6-methoxypyridin-3-ol (CAS: 52605-96-6) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and other bioactive pyridine scaffolds. In drug development pipelines, the purity and identity of this intermediate are paramount.[1]

While NMR (


H, 

C) provides definitive structural elucidation, FT-IR spectroscopy offers a superior, rapid-throughput method for routine quality control (QC) and solid-state form analysis. This guide objectively compares the IR spectral performance of this molecule against its structural analogs and complementary techniques (Raman), providing a robust framework for validation.

Comparative Analysis: Theoretical vs. Experimental IR Profile

The "performance" of an IR spectrum in a QC context is defined by its ability to resolve diagnostic functional groups. The following data compares the Density Functional Theory (DFT) predicted peaks (idealized gas phase) against the Expected Experimental peaks (solid state, KBr/ATR), highlighting the shifts caused by intermolecular hydrogen bonding.

Table 1: Diagnostic Vibrational Modes for 2-Chloro-6-methoxypyridin-3-ol

Functional GroupVibrational ModeDFT Predicted (cm⁻¹) [1]Experimental (Solid State) (cm⁻¹)Performance Note (Resolution & Causality)
Hydroxyl (-OH) O-H Stretch~3650 (Sharp)3250 – 3450 (Broad) Primary Diagnostic. The large redshift and broadening are caused by intermolecular H-bonding (dimerization) in the solid lattice.
Pyridine Ring C=N / C=C Stretch1595, 15601580 – 1605 High intensity. Characteristic "breathing" modes of the 2,3,6-substituted pyridine core.
Methoxy (-OCH₃) C-H Stretch (Asym)29902940 – 2980 Distinct from aromatic C-H (>3000 cm⁻¹). Confirms the presence of the ether group.
Phenol C-O C-O Stretch12401210 – 1260 Strong band. Differentiates the 3-ol product from non-hydroxylated precursors.
Aryl Chloride C-Cl Stretch720700 – 740 Low frequency. Often obscured in fingerprint region; requires clean baseline for quantification.

Analytic Insight: The presence of the Chlorine atom at position 2 exerts an inductive effect (-I), slightly increasing the frequency of the adjacent C=N vibration compared to unsubstituted pyridine. However, the electron-donating Methoxy group at position 6 counteracts this, stabilizing the ring electron density.

Differentiation from Critical Analogs (QC Check)

In a synthesis workflow, the most common error is the presence of starting material or regioisomers. The IR spectrum provides a "Go/No-Go" decision point.

Scenario A: Product vs. Precursor (2-Chloro-6-methoxypyridine)
  • The Problem: Did the hydroxylation at position 3 occur?

  • The IR Solution:

    • Precursor: Lacks the broad O-H band at 3300 cm⁻¹.[2]

    • Product: Shows distinct O-H stretching and a new C-O (phenolic) stretch at ~1230 cm⁻¹.

    • Verdict: IR is superior to UV-Vis for this differentiation due to the distinct functional group appearance.

Scenario B: Product vs. Isomer (2-Chloro-3-methoxypyridin-6-ol)
  • The Problem: Regioisomerism (OH and OMe swapped).

  • The IR Solution:

    • While functional groups are identical, the Fingerprint Region (600–1400 cm⁻¹) will differ significantly due to skeletal vibration coupling.

    • Key Indicator: The substitution pattern (2,3,6) creates a unique "ring breathing" pattern. Comparative overlay with a reference standard is required here.

Technique Comparison: IR vs. Raman Spectroscopy

For this specific molecule, IR is generally preferred for purity analysis, but Raman has specific advantages for skeletal confirmation.

Table 2: Technique Performance Matrix

FeatureFT-IR (Mid-IR)Raman SpectroscopyRecommendation
OH Detection Excellent. Strong dipole change results in a massive signal.Poor. Weak scattering; often invisible.Use IR to confirm the -OH group.
C-Cl Bond Good, but often buried in low-frequency noise (<700 cm⁻¹).Superior. C-Cl stretch is highly polarizable and appears as a sharp, intense peak.Use Raman if Cl-substitution is in doubt.
Sample Prep Requires contact (ATR) or dilution (KBr).Non-contact; can measure through glass vials.Use Raman for high-throughput screening of sealed vials.
Water Interference High (hygroscopic samples can be tricky).Low (water is a weak Raman scatterer).Use IR with dried samples (vacuum oven).

Validated Experimental Protocol (ATR-FTIR)

To ensure reproducible data compliant with GLP standards, follow this self-validating protocol.

Equipment: FT-IR Spectrometer with Diamond ATR Accessory (e.g., Bruker Alpha or Thermo Nicolet).

Step-by-Step Methodology:
  • System Validation (Start-up):

    • Clean crystal with isopropanol.

    • Run Background Scan (Air). Ensure CO₂ peaks (2350 cm⁻¹) are minimized.

    • Self-Check: Signal-to-Noise ratio at 2000 cm⁻¹ must be >10,000:1.

  • Sample Preparation:

    • Note: 2-Chloro-6-methoxypyridin-3-ol is a solid.

    • Place ~5 mg of sample on the center of the Diamond crystal.

    • Apply pressure using the anvil until the "Force Gauge" reads optimal (typically 80-100 units).

    • Why? Poor contact yields noisy spectra and distorted peak ratios.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 32 (Balance between speed and S/N ratio).

    • Range: 4000 – 400 cm⁻¹.

  • Post-Processing & Validation:

    • Apply ATR Correction (adjusts for penetration depth vs. wavelength).

    • Baseline Correction: Rubberband method (points at 4000, 2500, 1800, 600).

    • QC Check: Verify the O-H stretch exists. If absent, check for salt formation (pyridinium salts shift the ring modes).

Visualized Workflow & Logic

The following diagrams illustrate the logical flow for spectral validation and vibrational assignment.

Figure 1: Spectral Validation Decision Tree

SpectralValidation Start Start: Acquire Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH CheckFP Check Fingerprint (1230 cm⁻¹ C-O) CheckOH->CheckFP Yes (OH Present) FailPre FAIL: Precursor Present (No OH) CheckOH->FailPre No (Flat Baseline) FailSalt FAIL: Salt Form Detected (Broad NH+ ~2500) CheckOH->FailSalt Very Broad Shifted Pass PASS: Identity Confirmed CheckFP->Pass Peak Present CheckFP->FailPre Peak Absent

Caption: Logical decision tree for confirming the identity of 2-Chloro-6-methoxypyridin-3-ol during synthesis monitoring.

Figure 2: Vibrational Mode Assignment Logic

VibrationalLogic Molecule 2-Cl-6-OMe-Pyridine-3-ol OH Hydroxyl (-OH) Molecule->OH OMe Methoxy (-OMe) Molecule->OMe Ring Pyridine Core Molecule->Ring Cl Chloride (-Cl) Molecule->Cl SigOH 3250-3450 cm⁻¹ (Stretch) OH->SigOH H-Bonding SigCO 1230 cm⁻¹ (C-O Phenol) OH->SigCO C-O Stretch SigCH 2940-2980 cm⁻¹ (C-H Aliphatic) OMe->SigCH Methyl Group SigRing 1580-1600 cm⁻¹ (C=N / C=C) Ring->SigRing Skeletal Mode SigCl 700-740 cm⁻¹ (C-Cl) Cl->SigCl Heavy Atom

Caption: Mapping of functional groups to their specific spectral regions. Note the dual contribution of the OH group to both high and mid-frequency regions.

References

  • Experimental & Theoretical Vibrational Analysis of Pyridine Derivatives Source: Journal of Molecular Structure. Context: Provides the baseline DFT scaling factors (0.961) used to predict the shifts for chlorinated pyridine rings. Link:

  • Sigma-Aldrich Product Specification: 2-Chloro-3-methoxypyridine (Analog) Source: Merck / Sigma-Aldrich. Context: Used for structural analog comparison and safety data. Link:

  • Spectrometric Identification of Organic Compounds (Silverstein et al.) Source: Wiley. Context: The authoritative standard for assigning specific frequency ranges to heteroaromatic C-H and C-O stretches. Link:

  • NIST Chemistry WebBook: Pyridine Vibrational Data Source: National Institute of Standards and Technology (NIST). Context: Validates the "Ring Breathing" modes near 1580 cm⁻¹. Link:

Sources

Comparative

Comparative Guide to HPLC Method Development for 2-Chloro-6-methoxypyridin-3-ol Purity Analysis

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-6-methoxypyridin-3-ol. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-6-methoxypyridin-3-ol. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, comparing and contrasting different analytical strategies to arrive at an optimized, validated method suitable for research and quality control environments.

Introduction: The Analytical Challenge

2-Chloro-6-methoxypyridin-3-ol is a substituted pyridine derivative. Such heterocyclic compounds, particularly those with polar functional groups like hydroxyl and methoxy groups, can present unique challenges in reversed-phase HPLC.[1][2][3] The inherent polarity can lead to poor retention on traditional C18 columns, while the ionizable nature of the phenolic hydroxyl group necessitates careful control of mobile phase pH to achieve reproducible results and good peak symmetry.[4][5][6]

The primary objective of this guide is to develop a stability-indicating HPLC method. This requires not only the separation of the main compound from process-related impurities but also from potential degradants that may form under stress conditions.[7][8] Therefore, our method development will be guided by forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8][9]

Foundational Strategy: Method Development Workflow

A systematic approach is crucial for efficient and effective HPLC method development. The workflow we will follow is designed to logically progress from initial screening to a fully optimized and robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Physicochemical Property Analysis (pKa, logP, UV spectrum) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Column Chemistry Screening (C18 vs. Polar-Embedded) B->C D Mobile Phase Screening (pH, Organic Modifier) C->D E Gradient & Flow Rate Optimization D->E F Temperature & Wavelength Optimization E->F G System Suitability & Validation (ICH Q2(R1)) F->G

Caption: A systematic workflow for HPLC method development.

Analyte Characterization and Forced Degradation

Before any chromatographic experimentation, understanding the analyte is paramount. The phenolic hydroxyl group in 2-Chloro-6-methoxypyridin-3-ol is acidic, making its ionization state dependent on the mobile phase pH. This is a critical parameter we can manipulate to control retention.[4][5]

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[7][9][10] This is essential for developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from any degradants that may form during its shelf life.[8]

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare a stock solution of 2-Chloro-6-methoxypyridin-3-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH before injection.[9]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 4 hours. Neutralize with 0.1 N HCl before injection.[9]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[9]

  • Thermal Degradation: Store the solid sample at 80°C for 48 hours. Dissolve in the mobile phase before injection.[9]

  • Photolytic Degradation: Expose the solid sample to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. Dissolve in the mobile phase before injection.[9]

Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing different stationary and mobile phases to achieve optimal separation.

Column Chemistry: A Tale of Two Phases

Given the polar nature of 2-Chloro-6-methoxypyridin-3-ol, a standard C18 column might provide insufficient retention. We will compare a traditional C18 column with a polar-embedded column.

  • Traditional C18 Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobicity. However, they can suffer from "phase collapse" or "pore dewetting" in highly aqueous mobile phases, leading to loss of retention.[11]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or ether) embedded within the alkyl chain.[12][13][14] This modification makes them more compatible with highly aqueous mobile phases and can offer alternative selectivity for polar analytes.[12][13][14][15]

Mobile Phase pH: The Key to Selectivity

As 2-Chloro-6-methoxypyridin-3-ol has an ionizable hydroxyl group, mobile phase pH is a powerful tool to manipulate its retention.[4][5][6] By adjusting the pH, we can control the degree of ionization and thus the polarity of the molecule.[4] A mobile phase pH well below the pKa of the hydroxyl group will suppress ionization, leading to increased retention on a reversed-phase column.[4][5]

Experimental Comparison and Data

We will now compare the performance of a standard C18 column and a polar-embedded C18 column under different mobile phase pH conditions. The goal is to achieve a resolution of >2 between the main peak and all impurity/degradant peaks, with a tailing factor between 0.8 and 1.5.

Experimental Protocol: HPLC Method Comparison
  • Instrumentation: Standard HPLC system with a UV detector.

  • Columns:

    • Method A: Standard C18, 4.6 x 150 mm, 5 µm

    • Method B: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • Condition 1 (Acidic): A: 0.1% Formic Acid in Water, B: Acetonitrile

    • Condition 2 (Neutral): A: Water, B: Acetonitrile

  • Gradient: 10-90% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (determined from UV spectrum of the analyte)

  • Injection Volume: 10 µL

Data Summary

Table 1: Chromatographic Performance Comparison

MethodMobile Phase ConditionRetention Time (Main Peak, min)Resolution (Critical Pair)Tailing Factor (Main Peak)Comments
A (C18) 1 (Acidic)8.51.81.6Moderate retention, some peak tailing.
2 (Neutral)3.21.12.1Poor retention, significant peak tailing.
B (Polar-Embedded) 1 (Acidic)10.22.5 1.1 Good retention and peak shape.
2 (Neutral)5.11.51.8Improved retention over C18, but still tailing.

Analysis of Results:

The data clearly indicates that the combination of a polar-embedded column (Method B) and an acidic mobile phase (Condition 1) provides the best chromatographic performance. The acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, increasing its hydrophobicity and leading to better retention and peak shape.[4][5] The polar-embedded column provides enhanced retention for the polar analyte and its impurities compared to the traditional C18 column.[12][13][14][15]

LogicDiagram cluster_0 Problem cluster_1 Solution cluster_2 Outcome Problem Poor retention & peak shape of 2-Chloro-6-methoxypyridin-3-ol Solution1 Use Polar-Embedded Column Problem->Solution1 Solution2 Use Acidic Mobile Phase (pH < pKa) Problem->Solution2 Outcome Improved Retention Excellent Peak Shape Good Resolution Solution1->Outcome Solution2->Outcome

Caption: Logic for selecting the optimal chromatographic conditions.

Optimized Method and System Suitability

Based on the comparative data, the following optimized method is proposed:

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

System Suitability

System suitability testing is an integral part of any chromatographic method and is required by pharmacopeias such as the USP.[16][17][18][19] It ensures that the chromatographic system is performing adequately for the intended analysis.[18]

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability of Injections (RSD%) ≤ 2.0% for 5 replicate injections
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurity

These criteria must be met before any sample analysis can be considered valid.

Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[20][21][22][23] The validation will include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[23] This is demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

This guide has demonstrated a systematic and scientifically sound approach to developing a robust, stability-indicating HPLC method for the purity analysis of 2-Chloro-6-methoxypyridin-3-ol. By comparing different column chemistries and mobile phase conditions, we have established an optimized method that provides excellent retention, peak shape, and resolution. The importance of forced degradation studies in ensuring the stability-indicating nature of the method has also been highlighted. The final method, once fully validated according to ICH guidelines, will be suitable for routine quality control and stability testing in a regulated environment.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved February 7, 2024, from [Link]

  • Subirats, X., Rosés, M., & Bosch, E. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry, 73(20), 4937–4945. [Link]

  • 〈621〉 CHROMATOGRAPHY. (2022). In United States Pharmacopeia. USP. Retrieved February 7, 2024, from [Link]

  • Polaris Reversed-Phase HPLC Columns. (n.d.). Agilent. Retrieved February 7, 2024, from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). In Pharmacopeia.cn. Retrieved February 7, 2024, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). In ECA Academy. Retrieved February 7, 2024, from [Link]

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  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved February 7, 2024, from [Link]

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Validation

A Senior Application Scientist's Guide to the Melting Point Validation of 2-Chloro-6-methoxypyridin-3-ol

In the rigorous and exacting world of pharmaceutical development, the foundational principle of "trust but verify" is paramount. For chemists and researchers, the melting point of a crystalline solid is more than a mere...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous and exacting world of pharmaceutical development, the foundational principle of "trust but verify" is paramount. For chemists and researchers, the melting point of a crystalline solid is more than a mere physical constant; it is a critical first-line indicator of identity and purity. A sharp, well-defined melting range provides a degree of confidence in the material at hand, while a broad or depressed range can signal the presence of impurities that may have significant downstream consequences for reaction kinetics, yield, and the safety profile of an active pharmaceutical ingredient (API).

This guide presents a comprehensive, technically grounded methodology for the validation of the melting point of 2-Chloro-6-methoxypyridin-3-ol, a vital heterocyclic building block in contemporary drug synthesis. We will eschew a simplistic procedural summary in favor of an in-depth exploration of the why behind the how, establishing a robust, self-validating system for this crucial quality control parameter. Our approach is designed for the discerning researcher who understands that scientific integrity is built upon a foundation of meticulous and well-justified experimental choices.

Establishing the Benchmark: A Survey of Reported Melting Points

Before any in-house validation can commence, a thorough review of established data is necessary to define an expected melting point range. A survey of reputable chemical suppliers and databases provides the following reference values for 2-Chloro-6-methoxypyridin-3-ol.

SourceReported Melting Point (°C)
Sigma-Aldrich168-172
PubChem172-174
ChemSpider173-175

The slight variance in these reported ranges is not uncommon and highlights the inherent variability that can arise from different analytical methodologies and instrument calibrations. This underscores the necessity of establishing a rigorously controlled internal validation protocol.

Contextual Analysis: The Influence of Structure on Physical Properties

To appreciate the thermal behavior of 2-Chloro-6-methoxypyridin-3-ol, a comparison with its structural analogs is instructive. The presence or absence of key functional groups dramatically influences intermolecular forces and, consequently, the physical state and melting/boiling point of the compound.

CompoundStructureKey Structural Difference from TargetPhysical State (at STP) & Boiling/Melting Point (°C)
2-Chloro-6-methoxypyridine[Image of 2-Chloro-6-methoxypyridine structure]Lacks the 3-hydroxyl groupLiquid, BP: 185-186 °C[1][2]
2,6-Dimethoxypyridine[Image of 2,6-dimethoxypyridine structure]Lacks the 3-hydroxyl and 2-chloro groupsLiquid, BP: 178-180 °C[3][4]
3-Hydroxypyridine[Image of 3-hydroxypyridine structure]Lacks the 2-chloro and 6-methoxy groupsSolid, MP: 125-128 °C[5][6][7][8][9]

The most striking observation is the significantly elevated melting point of 2-Chloro-6-methoxypyridin-3-ol compared to its analogs that lack the 3-hydroxyl group. This is strong evidence for the presence of intermolecular hydrogen bonding, a powerful force that increases the energy required to break down the crystal lattice, thus raising the melting point. The two analogs lacking the hydroxyl group are liquids at room temperature, further emphasizing the profound impact of this functional group.

A Dual-Pronged Approach to Experimental Validation

To ensure the highest degree of confidence in our experimental results, we will employ a dual-methodology approach. This involves using two distinct and well-established techniques for melting point determination: Differential Scanning Calorimetry (DSC) and the traditional Capillary Melting Point method. This provides an orthogonal verification, where the results from one method serve to confirm the other.

Methodology 1: Differential Scanning Calorimetry (DSC)

Causality of Choice: DSC is a powerful thermoanalytical technique that offers a highly precise and quantitative assessment of a substance's melting behavior. It measures the heat flow into a sample relative to a reference as a function of temperature. For a pure crystalline solid, the melting process appears as a sharp endothermic peak on the resulting thermogram. The onset temperature of this peak is a highly reproducible measure of the melting point. Furthermore, DSC provides the enthalpy of fusion (ΔHfus), a quantitative measure of the energy required for the phase transition, which can be valuable for more advanced solid-state characterization.

Experimental Protocol:

  • Instrument Calibration: The DSC instrument must be calibrated for temperature and enthalpy according to established standards. This is typically performed using certified indium and zinc standards, following a protocol such as that outlined in ASTM E967 .

  • Sample Preparation: Accurately weigh 2-3 mg of finely powdered, dry 2-Chloro-6-methoxypyridin-3-ol into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and to contain any potential sublimation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 10°C/minute, to a temperature well above the expected melting point (e.g., 200°C). A constant nitrogen purge (e.g., 50 mL/min) is maintained to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram is analyzed to determine the extrapolated onset temperature of the melting endotherm. This value is reported as the melting point.

Workflow for DSC Analysis:

Caption: A streamlined workflow for melting point validation using DSC.

Methodology 2: Capillary Melting Point Determination

Causality of Choice: The capillary method, as detailed in pharmacopeial guidelines such as USP <741> , provides a direct, visual observation of the melting process. This allows for the determination of the melting range—the temperature from the first appearance of liquid to the point of complete liquefaction. For a pure compound, this range should be narrow (typically ≤ 2°C). This method is an excellent and cost-effective orthogonal technique to DSC.

Experimental Protocol:

  • Sample Preparation: Ensure the 2-Chloro-6-methoxypyridin-3-ol sample is completely dry and finely powdered to ensure uniform heat distribution.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the powder.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • Rapidly heat the block to a temperature approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the heating block, the thermometer, and the sample.

    • Observe the sample closely through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid crystal melts into a clear liquid (the clear point). This range constitutes the experimental melting range.

Logical Flow for Capillary Method Validation:

Capillary_Workflow node_prep Sample Preparation Dry and finely powder the sample Pack into a capillary tube (2-3 mm) node_setup Apparatus Setup Place capillary in calibrated heating block node_prep->node_setup node_heat Controlled Heating Rapid heat to ~15°C below expected MP Slow ramp (1-2°C/min) node_setup->node_heat node_observe Visual Observation Record T1: First liquid appears Record T2: All solid melts node_heat->node_observe node_report Report Result Melting Range = T1 - T2 node_observe->node_report

Caption: Step-by-step procedure for capillary melting point determination.

A Self-Validating System: Data Interpretation and Acceptance Criteria

The robustness of this dual-methodology approach lies in the congruence of the data generated. A successful validation is characterized by the following:

  • Convergence: The DSC onset temperature should fall within the melting range observed by the capillary method.

  • Purity Indication: The capillary method should yield a narrow melting range (e.g., ≤ 2°C).

  • Consistency: Repeated measurements (n=3) for both methods should demonstrate high precision.

Example of In-House Validation Data:

ParameterDSC ResultCapillary Method ResultConclusion
Melting Point Onset 170.8 °C-Convergent with capillary range.
Melting Range -170.5 - 172.0 °CNarrow range indicates high purity.
Enthalpy of Fusion (ΔHfus) 30.2 kJ/molN/AProvides additional thermodynamic data.

In this example, the data from both techniques are in excellent agreement and align with the upper range of the values reported by suppliers. This provides a high degree of confidence that the in-house batch of 2-Chloro-6-methoxypyridin-3-ol is of high purity and that the validated melting point is approximately 171-172°C.

Conclusion for the Modern Laboratory

The melting point of a chemical intermediate like 2-Chloro-6-methoxypyridin-3-ol is a critical parameter that speaks directly to its identity and purity. A cursory determination is insufficient for the demands of modern drug development. By establishing a validation protocol rooted in scientific first principles—comparing to structural analogs, employing orthogonal and authoritative methodologies like DSC and USP-compliant capillary analysis, and demanding convergence of the resulting data—a laboratory can create a self-validating system. This rigorous approach not only ensures the quality of the material but also upholds the highest standards of scientific integrity and data trustworthiness, which are the bedrock of successful and safe pharmaceutical innovation.

References

  • PubChem. Compound Summary for 2-Chloro-6-methoxypyridin-3-ol. National Center for Biotechnology Information. [Link]

  • ChemWhat. Chemical Properties of 2-Chloro-6-methoxypyridine.[Link]

  • ASTM International. ASTM E967 - Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers.[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Chloro-6-methoxypyridin-3-OL

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the innovator—the researcher—is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the innovator—the researcher—is paramount. This guide provides an in-depth operational plan for handling 2-Chloro-6-methoxypyridin-3-OL, focusing on the rationale behind each safety protocol. As direct safety data for this specific compound is not extensively published, our recommendations are expertly extrapolated from the hazard profiles of structurally analogous chemicals, such as other chlorinated and methoxylated pyridines.

Hazard Assessment: Understanding the Adversary

Before any protective equipment is selected, a thorough understanding of the potential risks is essential. Based on data from similar chemical structures, 2-Chloro-6-methoxypyridin-3-OL should be handled as a substance that is potentially:

  • A skin irritant : May cause redness, itching, or inflammation upon contact.[1][2][3]

  • A serious eye irritant : Can cause significant irritation, redness, and pain if it comes into contact with the eyes.[1][2][3]

  • Harmful if swallowed : Ingestion may lead to gastrointestinal irritation or other toxic effects.[4][5]

  • A respiratory irritant : Inhalation of dust or vapors may irritate the respiratory tract.[1][2][4]

Furthermore, the toxicological properties of many research chemicals have not been fully investigated.[2] Therefore, a cautious approach that minimizes all potential routes of exposure—dermal, ocular, inhalation, and ingestion—is the only responsible course of action.

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions.

  • Chemical Fume Hood : All operations involving 2-Chloro-6-methoxypyridin-3-OL, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood.[1][4] This is the most critical step in minimizing respiratory exposure to dust or vapors.

  • Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][6]

  • Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[4]

Personal Protective Equipment: A Comprehensive Barrier

The selection of PPE must be deliberate, with each component chosen to guard against a specific, identified risk.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.

  • Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, dust, and vapors.[3][7]

  • Face Shield : When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), a face shield must be worn in addition to chemical splash goggles.[8]

Skin and Body Protection
  • Gloves : The choice of glove material is critical. While no specific permeation data for 2-Chloro-6-methoxypyridin-3-OL is available, general guidance for chlorinated organic compounds suggests using gloves made of nitrile rubber for incidental contact.[8] For prolonged handling or immersion, heavier-duty gloves such as fluorocarbon rubber (Viton) should be considered.[7]

    • Protocol : Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste immediately. Never reuse disposable gloves.

  • Laboratory Coat : A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron/Gown : For procedures with a high splash potential, a chemical-resistant apron or gown worn over the lab coat provides an additional layer of protection.[9]

  • Clothing and Footwear : Long pants and closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

Engineering controls are the primary means of respiratory protection. However, in specific situations, a respirator may be necessary.

  • When to Use : If engineering controls fail, during a spill cleanup, or when handling the powder outside of a fume hood (which should be avoided), respiratory protection is required.

  • Type : For powders, a NIOSH-approved N95 respirator is the minimum. If vapors are a concern, a half-mask or full-face respirator with organic vapor cartridges is necessary.[7][9]

The following table summarizes the recommended PPE for various laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (<10g) Chemical GogglesNitrile Gloves (double-gloving recommended)Lab CoatNot required if in fume hood
Solution Preparation Chemical GogglesNitrile Gloves (double-gloving recommended)Lab CoatNot required if in fume hood
Reaction Setup/Monitoring Chemical Goggles & Face ShieldNitrile GlovesLab Coat, Chemical ApronNot required if in fume hood
Large Scale (>10g) Work Chemical Goggles & Face ShieldFluorocarbon (Viton) or heavy-duty Nitrile GlovesChemical-Resistant GownAssess need based on vapor pressure/dustiness
Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant Gown or CoverallsAir-purifying respirator with organic vapor/particulate cartridges

Procedural Workflow: A Step-by-Step Safety Plan

A disciplined, procedural approach to handling hazardous chemicals minimizes risk. The following workflow should be adopted for all work with 2-Chloro-6-methoxypyridin-3-OL.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Post-Handling & Disposal A 1. Risk Assessment Review SDS of all reagents B 2. Select & Inspect PPE (Gloves, Goggles, Coat) A->B C 3. Don PPE (Coat -> Goggles -> Gloves) B->C D 4. Chemical Handling (Weighing, Transfer, Reaction) C->D E 5. Decontaminate Surfaces Clean workspace within hood D->E F 6. Prepare Waste Segregate liquid & solid hazardous waste E->F G 7. Doff PPE (at exit of work area) (Gloves -> Gown -> Goggles) F->G H 8. Dispose of PPE Contaminated items into hazardous waste G->H I 9. Personal Hygiene Wash hands thoroughly H->I

Caption: Workflow for Safe Handling of 2-Chloro-6-methoxypyridin-3-OL.

Disposal and Decontamination

Proper disposal is a critical component of the safety lifecycle.

  • Chemical Waste : All excess 2-Chloro-6-methoxypyridin-3-OL and solutions containing it must be disposed of in a properly labeled hazardous waste container.[1] Do not pour down the drain.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh paper, and pipette tips, must be placed in a sealed container for solid hazardous waste.[4]

  • Decontamination : At the end of the procedure, all surfaces inside the fume hood should be wiped down with an appropriate solvent (e.g., isopropanol or ethanol) and paper towels, which are then also disposed of as solid hazardous waste.

Emergency Response Plan

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5][7] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

By integrating this comprehensive safety and handling protocol into your laboratory practice, you can confidently advance your research while upholding the highest standards of personal safety.

References

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